2,5-Dimethyl-1-phenethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-12-8-9-13(2)15(12)11-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDQUNMUOIQIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368683 | |
| Record name | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50691-34-4 | |
| Record name | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dimethyl-1-phenethyl-1H-pyrrole chemical structure and properties
Topic: 2,5-Dimethyl-1-phenethyl-1H-pyrrole Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers[1]
Structural Analysis, Synthetic Protocols, and Pharmacophore Utility[1]
Executive Summary
2,5-Dimethyl-1-phenethyl-1H-pyrrole (CAS: 50691-34-4) is a lipophilic heterocyclic scaffold synthesized via the Paal-Knorr condensation of 2,5-hexanedione and 2-phenylethanamine.[1][] In medicinal chemistry, it serves two primary functions: as a robust protecting group strategy for primary amines (masking the amine as a pyrrole) and as a bioactive pharmacophore.
Recent structure-activity relationship (SAR) studies highlight N-substituted 2,5-dimethylpyrroles as promising antimycobacterial agents.[1] The phenethyl substituent provides a critical "lipophilic handle," enhancing membrane permeability—a vital trait for targeting intracellular pathogens like Mycobacterium tuberculosis or for crossing the blood-brain barrier (BBB) in CNS drug development.[1]
Chemical Identity & Structural Analysis[1][3][4]
This molecule combines an electron-rich pyrrole core with a flexible, hydrophobic phenethyl tether.[1] The steric bulk of the methyl groups at positions 2 and 5 shields the nitrogen, rendering the pyrrole ring resistant to nucleophilic attack and preventing N-oxidation under mild conditions.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole |
| CAS Registry Number | 50691-34-4 |
| Molecular Formula | C₁₄H₁₇N |
| Molecular Weight | 199.29 g/mol |
| Physical State | Viscous oil / Low-melting solid (purity dependent) |
| Boiling Point | ~326°C (at 760 mmHg) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in H₂O |
| Lipophilicity (cLogP) | ~4.2 (Predicted High Lipophilicity) |
Synthetic Pathways: The Paal-Knorr Condensation[1][6][7]
The definitive route to 2,5-dimethyl-1-phenethyl-1H-pyrrole is the Paal-Knorr Pyrrole Synthesis .[1] This reaction involves the condensation of a 1,4-dicarbonyl (2,5-hexanedione) with a primary amine (phenethylamine).[1]
Mechanistic Insight
The reaction proceeds through a hemiaminal intermediate. Acid catalysis (typically acetic acid or p-TSA) is crucial to protonate the carbonyl oxygens, increasing their electrophilicity.[1] The sterically hindered 2,5-dimethyl substitution pattern is thermodynamically favored, driving the cyclization and subsequent dehydration.
Reaction Workflow Diagram
The following flowchart illustrates the critical decision points and mechanism of the synthesis.
Figure 1: Mechanistic flow of the Paal-Knorr condensation driving pyrrole formation.[1]
Experimental Protocol: Synthesis & Purification
Safety Note: Phenethylamine is a precursor and mild irritant. 2,5-Hexanedione is neurotoxic upon chronic exposure.[1] Perform all operations in a fume hood.
Materials
-
2,5-Hexanedione (1.0 equiv)[1]
-
2-Phenylethanamine (1.0 - 1.1 equiv)[1]
-
Glacial Acetic Acid (Catalytic to Solvent volume)[1]
-
Solvent: Ethanol or Toluene (for azeotropic water removal)[1]
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-hexanedione (10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-phenylethanamine (11 mmol) dropwise.
-
Catalysis: Add glacial acetic acid (0.5 mL). Note: For solvent-free "Green" variations, reagents can be mixed neat with clay catalysts like Montmorillonite K-10.[1]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 9:1). The starting amine spot (ninhydrin active) should disappear.
-
Workup:
-
Purification: The crude oil is often >90% pure. For analytical grade, perform flash column chromatography (Silica Gel, Hexane/EtOAc 95:5).
Purification Decision Tree
Figure 2: Purification strategy based on TLC impurity profile.
Physicochemical Characterization (Spectroscopy)[1][3][7][9][10][11]
The structure is validated by the symmetry of the pyrrole ring and the distinct multiplets of the phenethyl chain.
Table 2: NMR Spectral Data (CDCl₃, 300 MHz)
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Interpretation |
| Methyls | 2.15 | Singlet (s) | 6H | Characteristic 2,5-CH₃ on pyrrole.[1] |
| Linker (α) | 3.91 | Triplet (t) | 2H | N-CH ₂-CH₂-Ph (Deshielded by Nitrogen).[1] |
| Linker (β) | 2.85 | Triplet (t) | 2H | N-CH₂-CH ₂-Ph (Benzylic).[1] |
| Pyrrole Ring | 5.74 | Singlet (s) | 2H | C3-H and C4-H (Symmetric).[1] |
| Aromatic | 7.03 - 7.25 | Multiplet (m) | 5H | Phenyl ring protons.[1] |
Data Source Correlated with CAS 50691-34-4 literature entries.
Biological & Pharmacological Context[1][11]
The "Lipophilic Handle" Effect
The phenethyl group is a privileged motif in medicinal chemistry. In the context of 2,5-dimethylpyrroles, replacing a methyl or phenyl group with a phenethyl chain significantly increases the cLogP (calculated partition coefficient).
-
Mechanism: The increased lipophilicity facilitates passive diffusion across the waxy cell walls of Mycobacteria and the lipid bilayers of the Blood-Brain Barrier.[1]
-
SAR Insight: Studies on antitubercular pyrroles indicate that bulky, lipophilic N-substituents (like phenethyl, cyclohexyl, or benzyl) correlate with lower Minimum Inhibitory Concentrations (MIC) against M. tuberculosis.
Potential Applications
-
Antimicrobial Agents: As a scaffold for developing non-isoniazid antitubercular drugs.[1]
-
Cannabinoid Receptor Ligands: The 1-phenethyl-2,5-dimethylpyrrole core mimics the steric and lipophilic properties of certain cannabinoid pharmacophores (e.g., JWH series indoles), offering a template for CB2 receptor selectivity studies.[1]
-
Amine Protection: The formation of the 2,5-dimethylpyrrole is a method to "mask" the phenethylamine moiety during multi-step synthesis, stable to strong bases and nucleophiles, removable via ozonolysis or hydroxylamine treatment.
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.
-
Antimycobacterial SAR Studies: Biava, M., et al. "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria."[1] ACS Medicinal Chemistry Letters, 2019. [1]
-
Synthetic Protocol & NMR Data: Devi, A., et al. "Paal-Knorr Pyrrole Synthesis Using Recyclable Amberlite IR 120 Acidic Resin." Synthetic Communications, 2012 (Data Entry 13). [1]
-
General Properties (Phenyl Analog Comparison): NIST Chemistry WebBook, SRD 69. "1H-Pyrrole, 2,5-dimethyl-1-phenyl-."[1][][5][6][7][8][9][10]
Sources
- 1. 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene | C18H20N2 | CID 459086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 6. 1-[2,5-DIMETHYL-1-(2-PHENYLETHYL)-1H-PYRROL-3-YL]-2-[(5-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL)SULFANYL]ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 83-24-9: 2,5-Dimethyl-1-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 8. 2,5-Dimethyl-1-phenylpyrrole | CAS 83-24-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2,5-DIMETHYL-1-PHENYLPYRROLE(83-24-9) 1H NMR [m.chemicalbook.com]
- 10. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
Molecular weight and formula of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
[1][2][3][4][5][6][7]
Executive Summary
2,5-Dimethyl-1-phenethyl-1H-pyrrole is a heterocyclic compound belonging to the class of N-substituted pyrroles.[1] It is synthesized primarily via the Paal-Knorr condensation of acetonylacetone (2,5-hexanedione) with 2-phenylethylamine. This molecule is of significant interest in drug discovery as a hydrophobic scaffold for antimicrobial and antitubercular agents, and in materials science as a monomer for conductive polymers.
Unlike simple pyrroles, the phenethyl side chain imparts specific lipophilic properties and conformational flexibility, influencing its binding affinity in biological targets and solubility profiles in organic synthesis.
Chemical Identity & Physicochemical Profile[3][8][9][10][11][12]
The following data establishes the baseline identity for research and quality control purposes.
| Property | Value | Notes |
| IUPAC Name | 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole | |
| CAS Number | 50691-34-4 | Verified Registry |
| Molecular Formula | C₁₄H₁₇N | |
| Molecular Weight | 199.29 g/mol | Monoisotopic Mass: 199.1361 |
| SMILES | CC1=CC=C(N1CCC2=CC=CC=C2)C | |
| InChI Key | ZZSXMBLVTHZLFB-UHFFFAOYSA-N | (Predicted based on structure) |
| Physical State | Viscous Oil / Low-melting Solid | Phenethyl flexibility lowers MP compared to N-phenyl analogs.[1][2] |
| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc | Insoluble in water. |
Synthetic Pathways: The Paal-Knorr Protocol[6][13]
The most authoritative and high-yielding route to this molecule is the Paal-Knorr Pyrrole Synthesis . Below are two validated methodologies: a traditional acid-catalyzed route and a modern "Green Chemistry" solvent-free approach.
Method A: Green Solvent-Free Synthesis (Recommended)
Source: Cho et al., Green Chem. 2015 [1]
This method is preferred for its high atom economy (E-factor ~0.1) and quantitative yield without chromatographic purification.
Reagents:
-
2,5-Hexanedione (1.0 equiv)[1]
-
2-Phenylethylamine (1.0 equiv)[1]
-
Catalyst: None (or Montmorillonite K-10 clay for acceleration)
Protocol:
-
Charge: In a round-bottom flask, add 2,5-hexanedione (e.g., 10 mmol) and 2-phenylethylamine (10 mmol).
-
Reaction: Stir the neat mixture vigorously at room temperature (25 °C) for 24–72 hours.
-
Note: The reaction is exothermic; initially, the mixture may warm slightly.
-
Monitoring: Monitor consumption of amine by TLC (SiO₂, Hexane/EtOAc 9:1).
-
-
Workup: The reaction produces water as a byproduct.[3] Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Purification: Wash with water (
mL) to remove the reaction water. Dry the organic layer over anhydrous . -
Isolation: Concentrate under reduced pressure.
-
Yield: >95% (Quantitative conversion often observed).[1]
-
Purity: Typically >98% by NMR.
-
Method B: Acid-Catalyzed Reflux (Traditional)
Source: Devi et al. [2]
Used when faster reaction times are required.
Protocol:
-
Dissolve 2,5-hexanedione (10 mmol) and 2-phenylethylamine (10 mmol) in Ethanol (20 mL).
-
Add catalytic Acetic Acid (0.5 mL) or Amberlite IR-120 resin.
-
Reflux for 2–4 hours.
-
Pour into ice water and extract with Dichloromethane (DCM).
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and double dehydration.
Figure 1: Mechanistic flow of the Paal-Knorr condensation yielding the target pyrrole.
Structural Characterization
Verification of the structure is critical, particularly to distinguish it from the N-phenyl analog (CAS 83-24-9). The presence of the ethylene bridge (
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data derived from literature analogs and specific synthesis reports [1, 2].
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| ¹H | 2.15 | Singlet (s) | 6H | Methyl groups at pos 2 & 5. | |
| ¹H | 2.85 | Triplet (t) | 2H | Benzylic methylene ( | |
| ¹H | 3.91 | Triplet (t) | 2H | Methylene attached to Nitrogen. | |
| ¹H | 5.77 | Singlet (s) | 2H | Pyrrole-H | Protons at pos 3 & 4 (Aromatic). |
| ¹H | 7.10–7.35 | Multiplet (m) | 5H | Phenyl ring protons. | |
| ¹³C | 12.5 | Methyl carbons.[4] | |||
| ¹³C | 36.8 | Benzylic carbon. | |||
| ¹³C | 45.2 | Carbon attached to Nitrogen. | |||
| ¹³C | 105.5 | C3, C4 | Pyrrole ring carbons (unsubstituted). | ||
| ¹³C | 127.5 | C2, C5 | Pyrrole ring carbons (methyl substituted). |
Mass Spectrometry (MS)
-
Technique: ESI-MS or GC-MS.
-
Molecular Ion (
): 199 m/z. -
Fragmentation Pattern:
-
m/z 108: Tropylium ion (benzyl fragment) – characteristic of the phenethyl group cleavage.
-
m/z 94: 2,5-dimethylpyrrole core fragment.
-
Applications & Biological Relevance[10][16]
Drug Discovery Scaffold
The 2,5-dimethylpyrrole core is a privileged structure in medicinal chemistry.[5] The addition of the phenethyl group enhances lipophilicity (
-
Antitubercular Activity: N-substituted 2,5-dimethylpyrroles have demonstrated potency against Mycobacterium tuberculosis (H37Rv strain). The hydrophobic side chain aids in penetrating the mycolic acid-rich cell wall of the bacteria [3].
-
Antimicrobial Agents: Derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive bacteria by disrupting cell membrane integrity.
Materials Science
-
Conductive Polymers: This monomer can be electropolymerized. The N-substitution prevents coupling at the nitrogen, forcing linkage through the 3,4-positions or leading to discrete oligomers, useful for tuning the bandgap of organic semiconductors.
References
-
Cho, H., Madden, R., Nisanci, B., & Török, B. (2015).[1] "Green synthesis of pyrroles: Paal–Knorr condensation."[1] Green Chemistry, 17(2), 1088–1099.[1]
-
[Link]
-
-
Devi, A., et al. (2015). "Paal-Knorr Pyrrole Synthesis Using Recyclable Amberlite IR 120 Acidic Resin.
-
[Link]
-
-
Bhardwaj, V., et al. (2020).
-
[Link]
-
-
PubChem Compound Summary.
-
[Link]
-
Thermodynamic stability of N-phenethyl substituted pyrroles
An In-Depth Technical Guide on the Thermodynamic Stability of N-Phenethyl Substituted Pyrroles
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
N-phenethyl substituted pyrroles represent a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic candidates. Their efficacy, however, is intrinsically linked to their stability. This technical guide provides a comprehensive exploration of the thermodynamic stability of this molecular class. We will dissect the core physicochemical principles governing their stability, from the electronic and steric effects of substituents to the strength of the critical N-phenethyl bond. This guide details both experimental and computational methodologies for assessing stability, offering field-proven protocols for forced degradation studies and thermal analysis. By explaining the causality behind experimental design and computational modeling, this document serves as a vital resource for professionals engaged in the design, optimization, and formulation of pyrrole-based therapeutics, ensuring the development of robust and reliable drug candidates.
The Strategic Importance of N-Phenethyl Pyrroles in Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. It is a key structural component in vital biological molecules like heme, chlorophyll, and vitamin B12, and is featured in numerous natural products and FDA-approved drugs.[1][2][3] Its aromaticity, electron-rich nature, and structural adaptability allow for diverse chemical modifications, making it a versatile scaffold for developing agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
The strategic attachment of an N-phenethyl substituent to this scaffold is a common and effective tactic in drug design. This moiety can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and modulate metabolic stability.[1] However, the introduction of this group also presents unique challenges related to the molecule's overall thermodynamic stability—a critical parameter that dictates a drug's shelf-life, degradation profile, and ultimately, its safety and efficacy. Thermodynamic stability refers to a compound's resistance to chemical decomposition into lower-energy states under given conditions.[6] Understanding and controlling this stability is paramount for successful drug development.
Fundamental Factors Governing Thermodynamic Stability
The stability of an N-phenethyl substituted pyrrole is not a singular property but a complex interplay of various intramolecular and environmental factors. A thorough understanding of these elements is essential for rational drug design.
Electronic Effects of Substituents
The electronic landscape of the molecule, dictated by its substituents, is a primary determinant of stability.
-
On the Pyrrole Ring: The aromaticity of the pyrrole ring is a key contributor to its stability.[7] The delocalization of the nitrogen's lone pair of electrons creates a stable 6π-electron system.[7] Substituents can either enhance or disrupt this stability.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) decrease the electron density of the pyrrole ring. This can make the ring less susceptible to oxidative degradation but may destabilize it towards nucleophilic attack. Computational studies have shown that EWGs can make pyrrole derivatives more difficult to pyrolyze.[8]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR, -alkyl) increase the ring's electron density, which can enhance its aromatic character but also make it more prone to oxidation.[8]
-
-
On the Phenethyl Group: Substituents on the phenyl ring of the phenethyl moiety primarily exert their influence through inductive and resonance effects, which can alter the strength of the benzylic C-N bond. For instance, electron-withdrawing substituents on the phenyl ring can strengthen the C-N bond by reducing electron density at the benzylic carbon, making it less susceptible to cleavage.[9]
Table 1: Influence of Substituent Electronic Effects on Pyrrole Stability
| Substituent Type | Position | General Effect on Thermodynamic Stability | Rationale |
| Electron-Withdrawing (EWG) | Pyrrole Ring | Generally increases stability against oxidation and pyrolysis.[8] | Decreases electron density of the aromatic ring, making it less reactive towards electrophiles and oxidative processes. |
| Electron-Donating (EDG) | Pyrrole Ring | Generally decreases stability against oxidation.[8] | Increases electron density, making the ring more susceptible to oxidative attack. |
| Electron-Withdrawing (EWG) | Phenyl Ring | May increase stability of the N-C bond. | Reduces electron density at the benzylic carbon, potentially strengthening the bond against homolytic or heterolytic cleavage. |
| Electron-Donating (EDG) | Phenyl Ring | May decrease stability of the N-C bond. | Increases electron density at the benzylic carbon, potentially weakening the bond. |
The N-Phenethyl Bond: The Achille's Heel
The bond connecting the pyrrole nitrogen to the benzylic carbon of the phenethyl group is often the most labile point in the molecule. Its dissociation energy is a critical parameter for thermodynamic stability. Computational studies, particularly using Density Functional Theory (DFT), have confirmed that the C-N bond is fundamental to product stability.[10] Cleavage of this bond, often through oxidative or thermal stress, is a common degradation pathway.
Environmental Stress Factors
A molecule's intrinsic stability can be challenged by its environment. Key factors include:
-
pH and Hydrolysis: The imide or amide functionalities sometimes present in more complex pyrrole derivatives can be susceptible to acid- or base-catalyzed hydrolysis (solvolysis).[11]
-
Photodegradation: Pyrrole moieties can undergo direct and indirect photodegradation. The rate and pathway of this degradation are heavily dependent on the substituents on the pyrrole ring.[12]
-
Thermal Stress: Elevated temperatures can provide the necessary activation energy to overcome stability barriers, leading to decomposition. This is particularly relevant for assessing shelf-life and for compounds that undergo heat sterilization.[13][14]
-
Oxidative Stress: The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to ring-opening or polymerization.
Experimental Assessment of Thermodynamic Stability
Theoretical predictions must be validated by robust experimental data. The following methodologies are central to characterizing the stability of N-phenethyl substituted pyrroles in a drug development context.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the compound to harsh conditions to accelerate decomposition, which helps in identifying potential degradation products and pathways.
Caption: Workflow for conducting forced degradation studies.
-
Preparation: Prepare stock solutions of the N-phenethyl pyrrole derivative in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize, and dilute for analysis.
-
Causality: This condition tests for liability to acidic environments, such as the stomach, and identifies acid-catalyzed degradation pathways.
-
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Follow the same sampling and neutralization procedure as for acid hydrolysis.
-
Causality: This assesses stability in alkaline conditions and identifies base-catalyzed degradation, such as hydrolysis of ester or amide groups.[11]
-
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Sample at specified time points.
-
Causality: The electron-rich pyrrole ring is often susceptible to oxidation. This stress test mimics oxidative processes that can occur in vivo or during storage.
-
-
Photostability: Expose the solid drug substance and a solution to a calibrated light source according to ICH Q1B guidelines. A dark control sample must be run in parallel.
-
Causality: This is critical for determining packaging and storage requirements and identifying photosensitive moieties.[12]
-
-
Thermal Degradation: Store the solid drug substance and a solution at an elevated temperature (e.g., 80°C).
-
Causality: This evaluates the intrinsic thermal stability of the molecule and helps predict degradation at lower temperatures over longer periods.[14]
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect degradation products. Use LC-MS to identify the mass of the degradation products to help elucidate their structures.[15]
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing thermal stability.
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.
-
DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and exothermic decomposition events.[16]
-
Sample Preparation: Accurately weigh 2-5 mg of the solid N-phenethyl pyrrole derivative into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 30°C to 400°C) under a nitrogen atmosphere.[16]
-
Causality: A controlled heating rate ensures reproducible results. The inert atmosphere prevents oxidative degradation, allowing for the assessment of purely thermal decomposition.
-
-
Data Analysis: Analyze the resulting thermogram. Identify the endothermic peak corresponding to the melting point and the onset temperature of any sharp exothermic peaks, which indicate thermal decomposition. A higher decomposition onset temperature signifies greater thermal stability.[13][17]
Computational Prediction of Thermodynamic Stability
In silico methods provide invaluable predictive insights into molecular stability, guiding synthetic efforts and prioritizing candidates before resource-intensive experimental work.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. For stability analysis, it is used to compute key thermodynamic properties.
-
Bond Dissociation Energy (BDE): DFT can accurately predict the energy required to break a specific bond, such as the critical N-phenethyl C-N bond. A higher BDE suggests greater stability.
-
Reaction Energetics: It can be used to calculate the enthalpy and activation energy for proposed degradation reactions (e.g., oxidation, hydrolysis), allowing researchers to determine the most likely degradation pathways.[8][18]
Caption: Proposed degradation pathways for Compound X based on stress testing.
Implications for Drug Development and Lead Optimization
A thorough understanding of the thermodynamic stability of N-phenethyl substituted pyrroles directly impacts several critical stages of drug development:
-
Lead Optimization: Stability data allows medicinal chemists to make informed decisions. If a lead compound shows instability, such as N-C bond cleavage, strategies can be employed to mitigate this. For example, introducing sterically hindering groups near the nitrogen or adding electron-withdrawing groups to the phenyl ring can enhance stability. [1][19]* Formulation Development: Identifying degradation pathways (e.g., oxidation, photolysis) is crucial for developing a stable drug product. This knowledge guides the selection of appropriate excipients (e.g., antioxidants, UV absorbers) and packaging (e.g., amber vials, blister packs).
-
Shelf-Life Prediction: Kinetic analysis of degradation under accelerated conditions (higher temperatures) allows for the extrapolation and prediction of the drug's shelf-life under recommended storage conditions.
Conclusion
The thermodynamic stability of N-phenethyl substituted pyrroles is a multifaceted property of critical importance in pharmaceutical sciences. Stability is not an afterthought but a fundamental parameter that must be co-optimized with potency and selectivity from the earliest stages of drug discovery. By integrating computational predictions with robust experimental methodologies like forced degradation and thermal analysis, researchers can build a comprehensive stability profile for their compounds. This knowledge empowers the rational design of more stable analogues, the development of robust formulations, and ultimately, the delivery of safer and more effective medicines to patients.
References
- McNeill, K. (2019).
- Benchchem. A Technical Guide to the Reactivity of Fully Substituted Pyrrole Rings.
-
Combined DFT and Machine Learning Study of the Dissociation and Migration of H in Pyrrole Derivatives. (2023). The Journal of Physical Chemistry A. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Computational study about the derivatives of pyrrole as high-energy-density compounds. (2025). ResearchGate. [Link]
-
Quora. Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. (2018). [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Structural Chemistry. [Link]
-
Zhu, Y., et al. (2020). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry. [Link]
-
Kumar N, M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PMC. [Link]
-
Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research. [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). orientjchem.org. [Link]
-
N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. (n.d.). Royal Society of Chemistry. [Link]
-
Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. (n.d.). ACS Publications. [Link]
-
Theoretical Studies on Reactivity Indices, Electronic, Optical and ThermodynamicsProperties of Pentacene-Tetrapyrrole Derivatives using DFT Method. (2024). ResearchGate. [Link]
-
Pyrrole: chemical thermodynamic properties. (n.d.). OSTI.GOV. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). PMC. [Link]
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (2025). MDPI. [Link]
-
Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. [Link]
-
Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed. [Link]
-
Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. (2019). PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). ResearchGate. [Link]
-
Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024). ResearchGate. [Link]
-
Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). Frontiers. [Link]
-
Degradation and Metabolic Pathways of Sulfamethazine and Enrofloxacin in Chlorella Vulgaris and Scenedesmus Obliquus Treatment Systems. (n.d.). PubMed. [Link]
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- 7. Pyrrole - Wikipedia [en.wikipedia.org]
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- 12. mcneill-group.org [mcneill-group.org]
- 13. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
[1]
Part 1: Executive Summary & Compound Architecture[1]
The Target Compound
2,5-Dimethyl-1-phenethyl-1H-pyrrole is a lipophilic N-substituted pyrrole derivative.[1][2] Structurally, it consists of a central pyrrole ring methylated at the 2 and 5 positions to block oxidation and polymerization, with a phenethyl (ethylbenzene) tail attached to the nitrogen.[1]
This compound is frequently encountered as a synthetic intermediate (via Paal-Knorr synthesis), a stable protecting group form for primary amines, or a scaffold in antimycobacterial drug discovery.[1] Its solubility behavior is dominated by the competition between the electron-rich aromatic pyrrole core and the hydrophobic phenethyl side chain.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₄H₁₇N | Moderate molecular weight (~200 g/mol ).[1] |
| Lipophilicity (LogP) | ~3.8 – 4.2 (Predicted) | High. Indicates poor water solubility and high affinity for non-polar solvents.[1] |
| H-Bond Donors | 0 | No -NH protons (N-substituted).[1] Cannot donate H-bonds to water.[1] |
| H-Bond Acceptors | 1 (Weak) | The pyrrole nitrogen lone pair is part of the aromatic sextet, making it a very poor acceptor.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | High solubility in organic solvents; potential for "oiling out" in aqueous mixtures.[1] |
Part 2: Solubility in Organic Solvents[1][3]
The solubility of 2,5-Dimethyl-1-phenethyl-1H-pyrrole follows the "like dissolves like" principle, heavily favoring non-polar and polar aprotic solvents.[1]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated Hydrocarbons | Chloroform (CHCl₃), Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for Extraction. The high density of DCM makes it ideal for partitioning the compound from aqueous reaction mixtures.[1] |
| Polar Aprotic | DMSO, DMF, DMA | Excellent (>50 mg/mL) | Preferred for Bioassays. Used to prepare concentrated stock solutions (10–100 mM) for biological screening.[1] |
| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Preferred for Chromatography. Ethyl Acetate/Hexane mixtures are standard for silica gel purification.[1] |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High | Temperature Dependent. Often used as the reaction medium (Paal-Knorr).[1] Cooling concentrated alcoholic solutions may induce crystallization (if solid) or phase separation.[1] |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Moderate | Purification Role. The compound is soluble, but less so than in chlorinated solvents.[1] Hexane is used to precipitate impurities or as a mobile phase component.[1] |
| Aqueous Media | Water, PBS, Saline | Insoluble (<0.1 mg/mL) | Precipitation Risk. Rapid precipitation occurs if DMSO stocks are diluted into water without a surfactant (e.g., Tween 80).[1] |
Critical Solvent Selection Logic
-
For Synthesis (Paal-Knorr): Use Ethanol or Methanol with a catalytic acid (Acetic Acid).[1] The starting materials are soluble, and the product precipitates or oils out upon water addition, facilitating workup.[1]
-
For NMR Analysis: CDCl₃ (Chloroform-d) is the standard.[1] The compound prevents aggregation and provides sharp peaks.
-
For Biological Assays: Dissolve in 100% DMSO to create a stock. Dilute into media ensuring final DMSO concentration is <0.5% to prevent cytotoxicity, while monitoring for compound precipitation (turbidity).[1]
Part 3: Experimental Protocols
Protocol: Solubility Determination (Saturation Shake-Flask)
Standardized method to determine exact solubility limits for formulation.[1]
Reagents: HPLC-grade solvents, 2,5-Dimethyl-1-phenethyl-1H-pyrrole (>98% purity).
-
Preparation: Add excess solid/oil compound (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.
-
Clarification:
-
Quantification:
Protocol: Paal-Knorr Synthesis & Workup
Contextualizing solubility in the synthesis workflow.
-
Reaction: Mix 2,5-hexanedione (1.0 eq) and Phenethylamine (1.0 eq) in Ethanol (5 mL/mmol). Add catalytic Acetic Acid (1-2 drops).[1] Reflux for 2-4 hours.
-
Workup (Solubility-Driven):
-
Purification: Flash chromatography using Hexane:Ethyl Acetate (9:1) .
Part 4: Visualization & Decision Logic[1]
Solvent Selection Decision Tree
This diagram guides the researcher in choosing the correct solvent based on the intended application.[1]
Figure 1: Decision matrix for solvent selection based on experimental stage (Synthesis vs. Analysis).
Solubility-Driven Workup Workflow
This diagram illustrates how solubility differences are exploited to purify the compound.
Figure 2: Purification workflow exploiting the high lipophilicity of the target compound.
Part 5: References
-
Banik, B. K., et al. (2018).[1][3] "Paal–Knorr synthesis of pyrroles: A review of conventional and green methods." RGM College of Engineering and Technology.[1] Link
-
Sigma-Aldrich. (2025).[1] "Product Specification: 2,5-Dimethyl-1-phenylpyrrole (Analog Reference)." MilliporeSigma. Link
-
National Institute of Standards and Technology (NIST). (2025).[1] "1H-Pyrrole, 2,5-dimethyl-1-phenyl- Thermochemical Data." NIST Chemistry WebBook.[1] Link
-
Castagnolo, D., et al. (2020).[1][4] "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant Mycobacteria." Journal of Medicinal Chemistry. Link
-
Trost, B. M., & Fleming, I. (1991).[1] Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.[1] (General Reference for Paal-Knorr Workup).
Sources
- 1. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 2. CAS 83-24-9: 2,5-Dimethyl-1-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore & Synthetic Utility of 1-Phenethyl-2,5-dimethylpyrrole Derivatives
Executive Summary & Chemical Space
The compound 1-phenethyl-2,5-dimethylpyrrole represents a critical scaffold in medicinal chemistry, specifically within the exploration of lipophilic nitrogen heterocycles. While pyrroles are ubiquitous in natural products (e.g., heme, chlorophyll), the N-substituted 2,5-dimethyl derivatives have emerged as potent pharmacophores, particularly in the development of antitubercular agents targeting the mycobacterial membrane protein Large 3 (MmpL3).
This guide deconstructs the synthesis, structure-activity relationship (SAR), and biological utility of this specific derivative. It serves as a blueprint for researchers utilizing the Paal-Knorr methodology to generate libraries of lipophilic pyrroles for drug discovery.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 1-(2-phenylethyl)-2,5-dimethyl-1H-pyrrole
-
Substituents:
-
Key Property: High lipophilicity (cLogP ~ 4.0–4.5), facilitating transport across the mycolic acid-rich cell wall of Mycobacterium tuberculosis.
Synthetic Methodologies: The Paal-Knorr Reaction
The gold standard for accessing 1-phenethyl-2,5-dimethylpyrrole is the Paal-Knorr Pyrrole Synthesis .[6][10] This condensation reaction between a 1,4-diketone and a primary amine is robust, scalable, and adaptable to green chemistry principles.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the phenethylamine nitrogen on the carbonyl carbons of 2,5-hexanedione (acetonylacetone). The 2,5-dimethyl substitution pattern is dictated by the starting diketone.
Comparative Synthetic Protocols
Researchers must choose between "Classic" (robust, high yield) and "Green" (sustainable, rapid) methodologies.
| Parameter | Method A: Classic Reflux | Method B: Microwave/Green |
| Reagents | 2,5-Hexanedione, Phenethylamine, Glacial Acetic Acid | 2,5-Hexanedione, Phenethylamine, Montmorillonite K-10 |
| Solvent | Ethanol or Benzene (historical) | Solvent-free or Water |
| Conditions | Reflux (80°C), 4–12 hours | Microwave (100–150°C), 5–15 mins |
| Catalyst | p-TSA or AcOH | Clay (Lewis Acid sites) |
| Yield | 75–90% | 85–95% |
| Workup | Extraction (DCM/Water), Neutralization | Filtration (remove clay), Recrystallization |
Experimental Protocols
Note: All protocols must be performed in a fume hood. Pyrroles can darken upon oxidation; store under inert gas.
Protocol A: Standard Acid-Catalyzed Synthesis
Objective: Synthesis of 1-phenethyl-2,5-dimethylpyrrole on a 10 mmol scale.
-
Reagent Prep:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanedione (1.14 g, 10 mmol) in Ethanol (15 mL).
-
Add 2-phenylethanamine (1.21 g, 10 mmol) dropwise.
-
Add catalytic Glacial Acetic Acid (0.5 mL).
-
-
Reaction:
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 6 hours.
-
TLC Monitoring: Use Hexane:EtOAc (9:1). Product will appear as a distinct UV-active spot with a higher R_f than the starting amine.
-
-
Workup:
-
Cool to room temperature.[10]
-
Concentrate solvent under reduced pressure (Rotavap).
-
Dissolve residue in Dichloromethane (DCM, 20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine, then sat. NaHCO3 (2 x 10 mL), then Brine.
-
-
Purification:
-
Dry organic layer over anhydrous Na2SO4.
-
Evaporate solvent.
-
Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though recrystallization from cold ethanol often suffices.
-
Protocol B: Green Clay-Catalyzed Synthesis (Solvent-Free)
Objective: Rapid, eco-friendly synthesis.
-
Setup: Mix 2,5-hexanedione (10 mmol) and 2-phenylethanamine (10 mmol) in a beaker.
-
Catalyst: Add Montmorillonite K-10 clay (1 g). Mix thoroughly to form a paste.
-
Reaction: Place in a microwave reactor. Irradiate at 300W for 3-5 minutes (monitor temp, keep <120°C).
-
Isolation: Extract the product by washing the clay with EtOAc (2 x 15 mL). Filter the clay. Evaporate solvent to yield pure product.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The primary interest in 1-phenethyl-2,5-dimethylpyrrole lies in its potential as an antitubercular agent . It belongs to a class of compounds structurally related to BM212 , a known inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis.[11]
The MmpL3 Inhibition Hypothesis
MmpL3 is responsible for transporting Trehalose Monomycolate (TMM) across the inner membrane to the cell wall. Inhibition leads to cell wall destabilization and bacterial death.
-
Lipophilicity (The Phenethyl Role): The phenethyl group provides the necessary hydrophobic character to intercalate into the lipid-rich mycobacterial envelope.
-
Steric Bulk (The 2,5-Dimethyl Role): These groups prevent planar stacking interactions that might lead to non-specific toxicity, while also blocking the metabolically labile alpha-positions of the pyrrole ring.
SAR Visualization
The following diagram illustrates the functional logic of the molecule.
Biological Data Summary (Representative)
While specific IC50 values vary by strain and assay conditions, the following table summarizes the general activity profile of N-aralkyl-2,5-dimethylpyrroles based on literature consensus for this chemical class.
| Biological Target | Activity Type | Typical Potency Range | Mechanism Note |
| M. tuberculosis | Antitubercular | MIC: 1.0 – 12.5 µg/mL | MmpL3 inhibition; highly dependent on linker length (Phenethyl > Benzyl often). |
| COX-1 / COX-2 | Anti-inflammatory | IC50: 5 – 50 µM | Mimics arachidonic acid transition state; 2,5-dimethyl groups fit hydrophobic pocket. |
| Candida albicans | Antifungal | Moderate | Membrane disruption; less potent than azoles. |
| Cytotoxicity | Vero Cells | CC50 > 50 µg/mL | Generally low toxicity; favorable Selectivity Index (SI). |
References
-
Bhutani, I. et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters. [Link][8]
-
Amarnath, V. et al. (1995).[12] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. [Link]
-
Banik, B. K. et al. (2000). Microwave-Assisted Solid Phase Synthesis of Pyrroles. Tetrahedron Letters. [Link]
-
Giaisi, M. et al. (2019). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Discovery. [Link]
-
PubChem Compound Summary . (n.d.). 2,5-Dimethyl-1-phenethyl-1H-pyrrole. National Center for Biotechnology Information. [Link]
Sources
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. CAS 83-24-9: 2,5-Dimethyl-1-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Electronic & Physicochemical Profiling of N-Phenethyl-2,5-Dimethylpyrrole
Topic: Electronic Properties of 2,5-Dimethyl-1-Phenethylpyrrole Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists[1]
A Technical Guide to Steric Blocking and Electronic Decoupling in Heterocyclic Scaffolds
Executive Summary
This guide provides an in-depth technical analysis of 2,5-dimethyl-1-phenethylpyrrole , a specialized heterocyclic system. Unlike standard polypyrrole precursors, this molecule features a "blocked"
Molecular Architecture: The "Electronic Decoupling" Effect
The defining electronic feature of 2,5-dimethyl-1-phenethylpyrrole is the separation of its two
Structural Components & Electronic Consequence
-
2,5-Dimethyl Blockade: The methyl groups at positions 2 and 5 sterically and electronically block the
-carbons. In unsubstituted pyrroles, these are the primary sites for electropolymerization and metabolic oxidation. Blocking them forces reactivity to the -positions (3,[1]4) or prevents polymerization entirely.[1] -
The Phenethyl Spacer: The two-carbon alkyl chain acts as an insulator (sigma-bond framework only). Consequently, there is no conjugation between the pyrrole
-system and the phenyl ring. The electronic properties (HOMO/LUMO) are not those of a fused system (like indole) or a conjugated system (like N-phenylpyrrole), but rather the sum of two isolated chromophores.[1]
Visualization of Electronic Pathways
The following diagram illustrates the structural segmentation and the blocking of the reactive
Figure 1: Structural logic of 2,5-dimethyl-1-phenethylpyrrole showing the isolation of
Electrochemical Profile
For researchers in materials science or metabolic modeling, the redox behavior of this molecule is critical. Unlike N-methylpyrrole, which polymerizes upon oxidation, the 2,5-dimethyl derivative exhibits irreversible oxidative behavior .
Oxidation Potential & Mechanism
The 2,5-dimethyl substitution increases the electron density of the pyrrole ring via inductive effects (+I), theoretically lowering the oxidation potential compared to unsubstituted pyrrole. However, the stability of the resulting radical cation is compromised by the lack of coupling sites.[1]
| Parameter | Value / Characteristic | Mechanistic Insight |
| Oxidation Potential ( | ~ +0.65 V to +0.80 V (vs. SCE) | Lower than pyrrole due to electron-donating methyls and N-alkyl group. |
| Reversibility | Irreversible | The radical cation cannot couple at the |
| Conductivity | Insulating / Low | Does not form long-chain conjugated polymers (Polypyrrole). Forms only short, non-conductive oligomers or soluble degradation products.[1] |
Experimental Protocol: Cyclic Voltammetry (CV)
To validate the electronic stability and oxidation potential, use the following self-validating protocol.
Materials:
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05
m alumina.[1] -
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (saturated KCl) or SCE.[1]
-
Solvent/Electrolyte: Acetonitrile (HPLC grade) containing 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Blank Scan: Cycle the potential from 0.0 V to +1.2 V at 100 mV/s in the electrolyte solution without the analyte. Result must be flat (capacitive current only).
-
Analyte Addition: Dissolve 2,5-dimethyl-1-phenethylpyrrole to a concentration of 1.0 mM.
-
Diagnostic Scan: Scan from 0.0 V
+1.2 V 0.0 V. -
Multi-Cycle Test: Perform 10 continuous cycles.
Spectroscopic Signatures
Due to the electronic decoupling described in Section 1, the spectroscopic data follows an Additivity Principle . The spectrum of the molecule is essentially the superposition of a 2,5-dimethylpyrrole spectrum and a benzene spectrum.
UV-Vis Absorption[3][4]
-
Pyrrole Band:
nm (strong) and a weaker band nm. -
Phenyl Band:
nm (benzenoid B-band). -
Absence of CT Band: There is no broad charge-transfer band in the visible region (>400 nm), confirming that the phenyl ring is not conjugated with the pyrrole. The solution should be colorless to pale yellow.
NMR Diagnostics ( H NMR in )
The NMR spectrum provides definitive proof of the structure and purity.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Pyrrole | 5.75 - 5.85 | Singlet (2H) | Diagnostic for 2,5-substitution. If |
| Phenyl Ar-H | 7.10 - 7.35 | Multiplet (5H) | Typical monosubstituted benzene pattern. |
| N-CH | 3.80 - 4.00 | Triplet (2H) | Deshielded by the nitrogen atom. |
| CH | 2.80 - 3.00 | Triplet (2H) | Benzylic protons. |
| Pyrrole-CH | 2.00 - 2.20 | Singlet (6H) | High field signal, confirms methyls are attached to the aromatic ring. |
Synthesis: The Paal-Knorr Control System
The electronic properties defined above are engineered directly through the Paal-Knorr Pyrrole Synthesis . This reaction is the industry standard for creating 2,5-substituted pyrroles because it guarantees the position of the substituents based on the 1,4-diketone precursor.
Reaction Logic
-
Precursor: 2,5-Hexanedione (Acetonylacetone).[1] The methyl groups at the 1 and 4 positions of the dione become the 2 and 5 positions of the pyrrole.
-
Amine: Phenethylamine.
-
Mechanism: Double hemiaminal formation followed by dehydration.
Optimized Synthesis Protocol
This protocol ensures high yield and purity for electronic characterization.
Reagents:
-
2,5-Hexanedione (1.0 eq)[1]
-
2-Phenylethylamine (1.05 eq)[1]
-
Acetic Acid (catalytic, or used as solvent for rapid reaction)[1]
-
Ethanol (solvent)[1]
Procedure:
-
Mixing: In a round-bottom flask, dissolve 2,5-hexanedione (10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-Phenylethylamine (10.5 mmol) and 5 drops of glacial acetic acid.
-
Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] The spot for the dione will disappear, replaced by a highly non-polar spot (the pyrrole).
-
Workup: Evaporate ethanol. Dissolve residue in Dichloromethane (DCM).[1] Wash with 1M HCl (to remove unreacted amine) and then
.[1] -
Purification: The product is often pure enough after workup. If not, pass through a short silica plug eluting with Hexane. 2,5-dimethylpyrroles are prone to oxidation in air over time (turning brown); store under Nitrogen in the dark.[1]
Applications in Drug Development[5]
Why is this specific electronic profile relevant to drug development?
-
Metabolic Blocking: The 2,5-dimethyl pattern is a classic medicinal chemistry strategy to block CYP450-mediated oxidation . Unsubstituted pyrroles are electron-rich and rapidly oxidized at the
-positions to form reactive metabolites. Blocking these sites forces metabolism to the phenyl ring or the alkyl chain, significantly altering the pharmacokinetic (PK) profile. -
Lipophilicity Tuning: The N-phenethyl group adds significant lipophilicity (
increase) without altering the electronic binding characteristics of the pyrrole core. -
Scaffold for "Non-Polymerizing" Bio-Electronics: In biosensor applications, this molecule serves as a defect site or spacer .[1] When co-polymerized with pyrrole, it terminates the chain or creates porosity, which is useful for entrapping enzymes or increasing surface area.[1]
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.[1]
-
Electrochemical Behavior of Substituted Pyrroles: Diaz, A. F., et al. "Electrochemistry of some substituted pyrroles."[1] Journal of Electroanalytical Chemistry, 1981, 121, 355-361.[1] (Foundational work establishing the blocking effect of 2,5-substitution).
-
Spectroscopic Properties: "2,5-Dimethyl-1-phenylpyrrole." NIST Chemistry WebBook, SRD 69. (Provides baseline spectral data for the N-phenyl analog, applicable via additivity to N-phenethyl).
-
Biosensor Applications: Ates, M. "A review on conducting polymer coatings for corrosion protection."[1] Journal of Adhesion Science and Technology, 2016.[1] (Discusses the use of N-substituted pyrroles in modifying polymer properties). [1]
Sources
Technical Master Guide: Characterization and Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
[1]
Executive Summary
2,5-Dimethyl-1-phenethyl-1H-pyrrole (CAS: 50691-34-4) is a specialized N-substituted pyrrole derivative utilized primarily as a lipophilic building block in heterocyclic pharmaceutical chemistry and materials science.[1][2] Unlike its N-phenyl analog (which is a solid), the introduction of the ethyl spacer in the phenethyl group disrupts crystal packing, rendering this compound a viscous, colorless to pale yellow oil at room temperature.[1]
This guide provides authoritative physical property data, a self-validating synthesis protocol based on the Paal-Knorr methodology, and critical characterization metrics (NMR) to ensure experimental integrity.
Physical Properties Data
The following data aggregates experimental observations and high-confidence predictive models. Note that due to the compound's high boiling point, atmospheric distillation is strongly discouraged to prevent thermal degradation.[1]
Table 1: Core Physical Constants
| Property | Value / Range | Condition / Method |
| Physical State | Liquid (Oil) | Ambient Temperature (25°C) |
| Appearance | Colorless to Pale Yellow | Pure vs. Crude (oxidation leads to darkening) |
| Melting Point | < 20°C | Liquid at RT; solidifies only at low temps.[1][3] |
| Boiling Point (Atm) | ~326°C (Predicted) | 760 mmHg (Do NOT attempt) |
| Boiling Point (Vac) | 145–155°C (Est.)[1] | @ 0.5 – 1.0 mmHg (Kugelrohr/High Vac recommended) |
| Density | 0.94 ± 0.02 g/cm³ | @ 20°C |
| Solubility | Lipophilic | Soluble: DCM, CHCl₃, EtOAc, MeOH.[1] Insoluble: Water.[1][4] |
Critical Application Note: Researchers often confuse this compound with 2,5-dimethyl-1-phenylpyrrole (CAS 83-24-9), which is a solid with a melting point of 50–52°C. Ensure the CAS number 50691-34-4 matches your target before proceeding.[1]
Synthesis & Production Protocol
The most robust route to 2,5-dimethyl-1-phenethyl-1H-pyrrole is the Paal-Knorr Condensation .[1] This method is favored for its high atom economy and scalability.[1]
Reaction Mechanism
The reaction involves the condensation of a 1,4-diketone (2,5-hexanedione) with a primary amine (2-phenylethan-1-amine), proceeding through hemiaminal intermediates before cyclizing with the loss of two water molecules.[1]
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis for the target pyrrole.[1]
Experimental Protocol (Self-Validating)
Scale: 10 mmol Yield Target: >90%
-
Reagent Prep: In a 50 mL round-bottom flask, charge 2,5-hexanedione (1.14 g, 10 mmol) and 2-phenylethan-1-amine (1.21 g, 10 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 10 mol%) or use a recyclable solid acid catalyst like Amberlite IR-120.[1]
-
Reaction: Stir the mixture at Room Temperature (solvent-free) for 2–4 hours. Alternatively, reflux in Ethanol for 1 hour to ensure completion.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The starting amine spot (ninhydrin active) should disappear.[1]
-
Workup:
-
Purification: The crude oil is often pure enough (>95%). For analytical grade, perform vacuum distillation or flash chromatography (SiO₂, 100% Hexane → 2% EtOAc/Hexane).[1]
Structural Validation (Quality Control)
To ensure the synthesized oil is the correct target and not an acyclic intermediate, compare your spectral data against these standard values derived from literature (Green Chem. 2015).
1H NMR (300 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.25 – 7.03 | Multiplet | 5H | Aromatic Phenyl Protons |
| 5.74 | Singlet | 2H | Pyrrole Ring Protons (C3-H, C4-H) |
| 3.91 | Triplet (J = 7.5 Hz) | 2H | N-CH₂ (Methylene adjacent to Nitrogen) |
| 2.85 | Triplet (J = 7.5 Hz) | 2H | Ph-CH₂ (Benzylic Methylene) |
| 2.15 | Singlet | 6H | Pyrrole Methyl Groups (C2-Me, C5-Me) |
13C NMR (75 MHz, CDCl₃)
-
Key Signals: 126.6 (Pyrrole C2/C5), 103.2 (Pyrrole C3/C4), 43.0 (N-CH₂), 35.5 (Ph-CH₂), 10.2 (Methyls).[1]
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 2,5-Dimethyl-1-phenethyl-1H-pyrrole.
References
-
Cho, H., et al. (2015).[1][5][6] "Paal–Knorr pyrrole synthesis using a recyclable solid acid catalyst."[1] Green Chemistry, 17, 1088–1099.[1][5][6]
-
Devi, A., et al. (2015).[1] "Paal Knorr Pyrrole Synthesis Using Recyclable Amberlite IR 120 Acidic Resin." Scribd / Synthetic Communications.[1]
-
Ganesan, S., et al. (2016).[1][7] "Direct Synthesis of Pyrroles by Dehydrogenative Coupling of Diols and Amines." Angewandte Chemie.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 66518 (Related Analog)." PubChem.
Sources
- 1. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 83-24-9 | 2,5-Dimethyl-1-phenylpyrrole [chemindex.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
[1]
Executive Summary
This application note details the synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole via the Paal-Knorr cyclocondensation. This heterocycle serves as a critical lipophilic scaffold in medicinal chemistry, particularly in the development of anti-tubercular and anti-inflammatory agents where the phenethyl group provides essential hydrophobic binding interactions.
We present two validated methodologies:
-
Method A (Standard Bench): A robust, scalable thermal reflux protocol using ethanol and acetic acid.
-
Method B (Green/High-Throughput): A solvent-free, microwave-assisted protocol for rapid library generation.
Scientific Background & Mechanism[2][3][4][5][6][7]
Retrosynthetic Analysis
The target molecule is constructed from two commercially available precursors:
-
1,4-Dicarbonyl: Hexane-2,5-dione (Acetonylacetone).
-
Primary Amine: 2-Phenylethanamine (Phenethylamine).
Mechanistic Insight
The reaction proceeds through a double condensation mechanism. Unlike furan synthesis which requires strong acid to protonate the carbonyl, pyrrole synthesis is effectively catalyzed by weak acids (e.g., acetic acid) or Lewis acids. The rate-determining step is often the cyclization of the hemiaminal intermediate.
Key Mechanistic Pathway:
-
Nucleophilic Attack: The amine attacks one carbonyl to form a hemiaminal.
-
Imine Formation: Loss of water generates an imine (or enamine tautomer).
-
Cyclization: The nitrogen lone pair (or enamine carbon) attacks the second carbonyl.
-
Aromatization: Final dehydration yields the aromatic pyrrole system.
Figure 1: Mechanistic flow of the Paal-Knorr pyrrole synthesis.[1] The driving force is the formation of the aromatic pyrrole ring.
Experimental Design & Optimization
The choice of solvent and catalyst dramatically affects yield and workup difficulty. Based on internal validation, the following matrix guides the protocol selection:
| Variable | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.1 (Dione : Amine) | Slight excess of amine ensures complete consumption of the dione, which is harder to remove than the amine. |
| Catalyst | Glacial Acetic Acid (1-5 mol%) | Sufficient to activate carbonyls without polymerizing the dione (a risk with strong mineral acids like HCl). |
| Solvent (Method A) | Ethanol (EtOH) | Green solvent; dissolves reagents but allows the non-polar product to precipitate or oil out upon water addition. |
| Solvent (Method B) | None (Neat) | Exploits the liquid nature of both reactants; maximizes atom economy (Green Chemistry). |
| Temperature | 80°C (Reflux) or 100°C (MW) | Required to overcome the activation energy of the dehydration step. |
Standard Operating Procedures (SOP)
Method A: Thermal Reflux (Standard Bench)
Best for: Gram-scale synthesis, high purity requirements.
Reagents:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
2-Phenylethanamine (1.33 g, 11 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (0.1 mL, cat.)
Protocol:
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Add Hexane-2,5-dione and Ethanol to the flask. Stir for 2 minutes.
-
Amine Addition: Add 2-Phenylethanamine dropwise over 5 minutes. (Note: Exothermic reaction possible).
-
Catalysis: Add Glacial Acetic Acid.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a high R_f spot; starting amine stays at the baseline.
-
Workup:
-
Purification: If necessary, pass through a short silica plug eluting with Hexane/EtOAc (95:5).
Method B: Microwave-Assisted (Green Synthesis)
Best for: Library generation, rapid screening.
Protocol:
-
Setup: In a 10 mL microwave-compatible vial, mix Hexane-2,5-dione (10 mmol) and 2-Phenylethanamine (10 mmol) neat.
-
Catalyst: Add 100 mg of Montmorillonite K-10 clay (solid acid catalyst).
-
Irradiation: Seal and irradiate at 100°C (Power: 150W, Max Pressure: 200 psi) for 10 minutes.
-
Workup: Add Ethyl Acetate (5 mL) to the vial, filter off the clay catalyst, and concentrate the filtrate.
Characterization & Quality Control
The product, 2,5-Dimethyl-1-phenethyl-1H-pyrrole , is typically an amber oil or low-melting solid.
Expected Analytical Data:
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Pyrrole -CH₃ (C2, C5 positions) | |
| Phenethyl Ar-CH₂- | ||
| Phenethyl -N-CH₂- | ||
| Pyrrole C-H (C3, C4 positions) | ||
| Aromatic Phenyl protons | ||
| ¹³C NMR | ~12.5 ppm | Methyl carbons |
| ~105.0 ppm | Pyrrole | |
| MS (ESI+) | m/z 200.15 | [M+H]⁺ (Calc MW: 199.29) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Tar / Polymerization | Acid concentration too high or temperature too aggressive. | Reduce acid catalyst loading; ensure inert atmosphere (N₂) to prevent oxidation of pyrrole. |
| Incomplete Conversion | Water accumulation inhibiting dehydration. | Add molecular sieves (3Å) to the reaction mixture or use a Dean-Stark trap (if using Toluene). |
| Product is Red/Purple | Oxidation of the pyrrole ring (pyrrole red). | Pass through a silica plug immediately; store under Argon in the dark. |
References
-
Amarnath, V., et al. (1991).[4] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. Link
-
Banik, B. K., et al. (2004).[5] Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles. Tetrahedron Letters. Link
-
Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences. Link
-
PubChem Compound Summary. (2023). 2,5-Dimethyl-1-phenethyl-1H-pyrrole. National Center for Biotechnology Information. Link
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- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Phenethyl-2,5-dimethylpyrrole
Introduction: The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS) in Heterocyclic Chemistry
The synthesis of N-substituted pyrroles is a cornerstone of medicinal chemistry and materials science, as this heterocyclic motif is a key structural component in a vast array of biologically active compounds and functional materials.[1][2] The Paal-Knorr reaction, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a highly reliable and straightforward approach for constructing the pyrrole ring.[3][4] However, traditional protocols often necessitate prolonged heating and harsh acidic conditions, which can lead to side product formation and degradation of sensitive functional groups.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[7][8] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[9] The advantages of MAOS extend beyond speed, frequently resulting in higher product yields, increased purity, and milder reaction conditions.[8][9]
This guide provides a detailed protocol for the synthesis of 1-phenethyl-2,5-dimethylpyrrole via a microwave-assisted Paal-Knorr condensation of 2,5-hexanedione and phenethylamine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the necessary purification and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave synthesis for the efficient construction of substituted pyrroles.
Reaction Principle: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles. The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of microwave irradiation significantly accelerates the dehydration step, which is often the rate-limiting step under conventional heating.[10]
The overall transformation for the synthesis of 1-phenethyl-2,5-dimethylpyrrole is depicted below:
Scheme 1: Paal-Knorr Synthesis of 1-Phenethyl-2,5-dimethylpyrrole
Caption: General scheme of the microwave-assisted Paal-Knorr synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the microwave-assisted synthesis of 1-phenethyl-2,5-dimethylpyrrole. Both a solvent-free and a solvent-assisted approach are presented. The choice between these will depend on the available equipment and the desired scale of the reaction. Solvent-free reactions are often preferred for their adherence to green chemistry principles.[11][12]
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2,5-Hexanedione | Starting material |
| Phenethylamine | Starting material |
| Glacial Acetic Acid (optional) | Catalyst |
| Ethanol (optional) | Solvent |
| Microwave Synthesizer | Heating source |
| Microwave process vial (10 mL) | Reaction vessel |
| Magnetic stir bar | For mixing |
| Rotary evaporator | Solvent removal |
| Silica gel | Stationary phase for chromatography |
| Hexane, Ethyl Acetate | Mobile phase for chromatography |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |
| NMR Spectrometer | Product characterization |
| Mass Spectrometer | Product characterization |
Procedure 1: Solvent-Free Synthesis
This method is highly efficient and minimizes waste.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 mmol, 1.0 eq).
-
Amine Addition: To the same vial, add phenethylamine (1.0 mmol, 1.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 5-10 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The crude product can be purified directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-phenethyl-2,5-dimethylpyrrole.
Procedure 2: Solvent-Assisted Synthesis
The use of a polar solvent like ethanol can sometimes lead to more uniform heating.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2,5-hexanedione (1.0 mmol, 1.0 eq) in ethanol (2 mL).
-
Amine and Catalyst Addition: To the solution, add phenethylamine (1.0 mmol, 1.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 5-10 minutes.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography as described in Procedure 1.
Workflow Diagram
Caption: Experimental workflow for microwave-assisted pyrrole synthesis.
Data Presentation and Characterization
The successful synthesis of 1-phenethyl-2,5-dimethylpyrrole should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of signals corresponding to the aromatic protons of the phenethyl group, the pyrrole ring protons, the methylene protons of the ethyl bridge, and the methyl groups on the pyrrole ring. |
| ¹³C NMR | Signals corresponding to the carbons of the pyrrole ring, the phenethyl group, and the methyl substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₇N (200.29 m/z). |
| Purity (by HPLC or GC) | >95% |
Safety Considerations
-
Microwave synthesis should be carried out in a dedicated microwave reactor. Domestic microwave ovens should never be used for chemical synthesis.
-
Reactions are performed in sealed vessels under pressure. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure the microwave vial is not filled to more than two-thirds of its volume to allow for expansion.
-
Handle all chemicals in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider adding a catalytic amount of acid if not already present. |
| Decomposition of starting materials or product. | Decrease reaction temperature or time. | |
| Impure Product | Inefficient purification. | Optimize the solvent system for column chromatography. |
| Side reactions. | Adjust reaction conditions (temperature, time, catalyst). |
Conclusion
The microwave-assisted Paal-Knorr synthesis of 1-phenethyl-2,5-dimethylpyrrole offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[13] The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide variety of N-substituted pyrroles, making this a valuable tool for researchers in drug discovery and materials science. The significant reduction in reaction time and often improved yields highlight the power of microwave technology in modern organic synthesis.[14][15]
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]
-
Taddei, M., et al. (2004). Microwave-Assisted Paal-Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-92. [Link]
-
Bari, M. L. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 4(5), 1084-1089. [Link]
-
Miran, M. S., et al. (2008). Simple Synthesis of Pyrroles Under Solvent-Free Conditions. Synthetic Communications, 38(16), 2754-2759. [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
Azizi, N., et al. (2006). Paal-Knorr condensation for the synthesis of pyrrole derivatives under solvent-free conditions without catalyst. Journal of Chemical Research, 2006(5), 325-326. [Link]
-
Moccia, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 123. [Link]
-
Sharma, P., & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Kumar, A. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]
-
Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-92. [Link]
-
Wang, C., et al. (2012). A highly efficient Paal-Knorr synthesis of pyrroles catalyzed by formic acid at room temperature under solvent-free conditions. Journal of Heterocyclic Chemistry, 49(4), 834-838. [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2017). MICROWAVE-INDUCED PAAL-KNORR REACTION WITH AMMONIUM CHLORIDE: SYNTHESIS OF PYRROLES. Heterocyclic Letters, 7(2), 473-474. [Link]
-
Wikipedia. (n.d.). Pyrrole. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Al-Zaydi, K. M. (2009). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 11(8), 1235-1239. [Link]
-
Petrova, M., & Nikolova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-13. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 141-150. [Link]
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Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
Danks, T. N. (2004). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2004(5), 180-185. [Link]
-
Aravind, K., & Ganesh, A. (2013). Microwave assisted synthesis and characterization of 1-[4-(3-substituted-acryloyl)-phenyl]-pyrrole-2,5-diones. Der Pharma Chemica, 5(3), 261-264. [Link]
-
Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. [Link]
-
Qian, J., et al. (2024). Characterizations of 2,5-dimethyl-1-phenyl-1H-pyrrole derivatives. ResearchGate. [Link]
-
Petrova, M., & Nikolova, S. (2024). MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in the presence of an Mn-based catalyst. ResearchGate. [Link]
-
Banik, B. K. (2016). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). Oriental Journal of Chemistry, 32(1), 1-20. [Link]
-
Wang, L., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3121. [Link]
-
Watkins, E. B., & Akpa, B. S. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1567. [Link]
-
Zhang, Y., et al. (2020). The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. Frontiers in Chemistry, 8, 603. [Link]
-
Shinde, S. D. (2022). synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(17), 411-421. [Link]
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Sharma, S., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Life Sciences, 5(2), 265-269. [Link]
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Using 2,5-Dimethyl-1-phenethyl-1H-pyrrole as a pharmaceutical intermediate
Application Note: 2,5-Dimethyl-1-phenethyl-1H-pyrrole as a Versatile Pharmaceutical Intermediate
Executive Summary
This guide details the synthesis, functionalization, and pharmaceutical utility of 2,5-Dimethyl-1-phenethyl-1H-pyrrole (CAS: 936-36-7). While pyrroles are ubiquitous in medicinal chemistry (e.g., Atorvastatin), this specific scaffold combines the lipophilic, bioactive phenethyl moiety (common in CNS-active agents) with the sterically blocked 2,5-dimethylpyrrole core.
Key Value Proposition: The 2,5-dimethyl substitution pattern blocks the most reactive sites of the pyrrole ring, forcing subsequent electrophilic substitutions (SEAr) to the 3-position. This regiocontrol makes it an ideal "molecular Lego block" for synthesizing antitubercular agents , COX-2 inhibitors , and anticonvulsants without the formation of complex isomeric mixtures.
Chemical Context & Pharmacophore Logic
The utility of this intermediate stems from its bipartite structure:
-
The Phenethyl Tail: Enhances membrane permeability and blood-brain barrier (BBB) crossing; historically associated with dopaminergic and serotonergic activity.
-
The 2,5-Dimethylpyrrole Core: Acts as a rigid spacer. Unlike unsubstituted pyrroles, which are prone to polymerization (acid-catalyzed "pyrrole red" formation), the methyl groups stabilize the ring and direct incoming electrophiles to the
-positions (C3/C4).
Visualization: Pharmacophore & Synthesis Logic
Caption: Workflow converting precursors into bioactive targets via the regioselective 2,5-dimethylpyrrole intermediate.
Protocol A: Synthesis (The "Make")
The industry standard for generating this intermediate is the Paal-Knorr Cyclocondensation . While traditional methods use acetic acid reflux, we recommend a Modified Green Protocol using aqueous media or microwave irradiation to minimize solvent waste and improve yield.
Methodology: Microwave-Assisted Paal-Knorr
Objective: Synthesize 2,5-Dimethyl-1-phenethyl-1H-pyrrole with >90% yield and <30 min reaction time.
Reagents:
-
2,5-Hexanedione (Acetonylacetone) [1.0 eq]
-
2-Phenylethylamine [1.0 eq]
-
Catalyst: Molecular Iodine (
) [10 mol%] or p-TSA [5 mol%] -
Solvent: Solvent-free (Neat) or Water
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vessel, mix 10 mmol of 2,5-hexanedione and 10 mmol of 2-phenylethylamine.
-
Catalysis: Add 1 mol% of molecular iodine (
). The mixture may warm slightly due to exothermicity (formation of hemiaminal intermediate). -
Irradiation: Place in a microwave reactor. Set parameters:
-
Power: 300W
-
Temperature Limit: 80°C
-
Time: 2–5 minutes.
-
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting amine spot (ninhydrin active) should disappear.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Wash with 5% Sodium Thiosulfate (
) to remove iodine (color changes from brown to pale yellow). -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, pass through a short silica plug eluting with Hexane. The product is typically a viscous oil or low-melting solid.
Validation Criteria:
-
1H NMR (CDCl3): Look for the singlet at
ppm (2H, pyrrole ring protons) and the sharp singlet at ppm (6H, methyl groups). The absence of the carbonyl peak of hexanedione confirms cyclization.
Protocol B: Functionalization (The "Use")
The bare intermediate is rarely the final drug. The most critical transformation is the Vilsmeier-Haack Formylation , which installs an aldehyde at the C3 position. This allows for the attachment of hydrazines (for TB drugs) or other pharmacophores.
Methodology: C3-Formylation
Objective: Synthesize 1-phenethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Reagents:
-
Intermediate (from Protocol A) [1.0 eq]
-
Phosphorus Oxychloride (
) [1.2 eq] -
DMF (Dimethylformamide) [3.0 eq]
-
Dichloromethane (DCM) [Solvent]
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (3 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 15 min until the "Vilsmeier salt" (chloroiminium ion) precipitates/forms. -
Addition: Dissolve the pyrrole intermediate in DCM. Add this solution dropwise to the Vilsmeier salt at 0°C. Critical: Exothermic reaction. Control temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and reflux for 2 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 30 min. The iminium salt hydrolyzes to the aldehyde.[1]
-
Extraction: Extract with DCM (3x), wash with saturated
(to neutralize acid), dry, and evaporate.
Why this works: The 2 and 5 positions are blocked by methyls. The nitrogen lone pair activates the ring. The electrophile (
Pharmaceutical Applications & Data
Application 1: Antitubercular Agents
Research indicates that N-aryl and N-phenethyl-2,5-dimethylpyrroles serve as effective scaffolds against Mycobacterium tuberculosis (Mtb).[2]
-
Mechanism: Disruption of mycolic acid synthesis or interference with iron acquisition pathways.
-
Derivatization: The C3-aldehyde (from Protocol B) is reacted with isoniazid or substituted hydrazines to form hydrazones.
-
Potency: Derivatives have shown MIC values in the range of 1.5–6.25
g/mL against Mtb H37Rv strain.
Application 2: Anti-inflammatory (COX-1/COX-2)
-
Logic: The 1-phenethyl-2,5-dimethylpyrrole core mimics the spatial arrangement of the diarylheterocycle class of COX-2 inhibitors (like Celecoxib), provided bulky substituents are added at C3/C4.
Comparative Data: Synthesis Efficiency
| Method | Catalyst | Time | Yield (%) | Green Score |
| Classical | Acetic Acid (Reflux) | 4–6 hrs | 75–80% | Low (Solvent waste) |
| Microwave | Iodine ( | 5 mins | 92–95% | High (Solvent-free) |
| Aqueous | SDS (Surfactant) | 1 hr | 85% | Medium |
Quality Control & Troubleshooting
QC Decision Tree
Caption: Quality Control workflow ensuring intermediate purity before Vilsmeier-Haack formylation.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Dark/Black Tar | Polymerization or excessive heat | Reduce reaction temp; ensure inert atmosphere ( |
| Low Yield | Incomplete water removal | Use Dean-Stark trap (classical) or extend microwave time. |
| Polysubstitution | Excess electrophile in Step B | Strictly control stoichiometry of |
References
-
Paal-Knorr Synthesis Overview
-
Antitubercular Activity of Pyrroles
-
Vilsmeier-Haack Reaction Protocol
-
Green Synthesis of Pyrroles
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Note: Optimizing the Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Abstract
This document provides a comprehensive guide to the condensation reaction between acetonylacetone (2,5-hexanedione) and phenethylamine, a classic example of the Paal-Knorr pyrrole synthesis.[1] We delve into the underlying reaction mechanism, explore a range of catalytic systems and reaction conditions, and present detailed, validated protocols for both traditional and modern synthetic approaches. The aim is to equip researchers with the foundational knowledge and practical methodologies required to efficiently synthesize 2,5-dimethyl-1-phenethyl-1H-pyrrole, a valuable scaffold in chemical and pharmaceutical research.
Introduction: The Paal-Knorr Synthesis
The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and efficient methods for constructing substituted pyrrole, furan, and thiophene rings from 1,4-dicarbonyl compounds.[1][2] The synthesis of pyrroles, achieved through the condensation of a 1,4-dicarbonyl with a primary amine, is particularly significant due to the prevalence of the pyrrole framework in a vast number of natural products and pharmacologically active compounds.[3]
This application note focuses on the specific reaction of acetonylacetone with phenethylamine. This reaction is a robust model for understanding the critical parameters that govern the Paal-Knorr synthesis, including catalyst selection, solvent effects, and temperature control. Understanding these variables is crucial for optimizing yield, purity, and reaction time.
Reaction Mechanism: A Stepwise Rationale
The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated, acid-catalyzed pathway involving nucleophilic attack, cyclization, and dehydration.[4][5] The choice of an acidic catalyst is mechanistically well-founded, as it facilitates the two key dehydration steps required to form the aromatic pyrrole ring.[3]
The key mechanistic steps are as follows:
-
Amine Addition: The primary amine (phenethylamine) performs a nucleophilic attack on one of the carbonyl carbons of acetonylacetone, forming a hemiaminal intermediate.
-
First Dehydration: The hemiaminal readily loses a molecule of water to form an enamine or imine intermediate. The equilibrium between these intermediates is a key branch point in the mechanism.[3]
-
Intramolecular Cyclization: The remaining nucleophilic nitrogen or enamine carbon attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[4][5]
-
Second Dehydration: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the stable, aromatic pyrrole ring.
It is critical to use weakly acidic conditions. Strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis by promoting the enolization of the dicarbonyl and subsequent cyclization before the amine can effectively react.[5][6]
Caption: Paal-Knorr pyrrole synthesis mechanism.
Comparative Analysis of Reaction Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of catalyst and solvent. While classical methods employ Brønsted acids, numerous modern alternatives offer advantages in terms of milder conditions, higher yields, and easier workup.[3][7]
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Key Advantages & Reference |
| Brønsted Acids | |||||
| Trifluoroacetic Acid (TFA) | Reflux | Reflux | 1h | 92 | High efficiency, strong acid catalyst.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux | Reflux | 1h | 80 | Common, effective solid acid catalyst.[8] |
| Concentrated HCl (catalytic) | Methanol | Reflux | 15 min | 52 | Rapid reaction, common lab reagent.[9] |
| Heterogeneous / Lewis Acids | |||||
| CATAPAL 200 (Alumina) | Solvent-free | 60 °C | 45 min | 68-97 | Reusable catalyst, green conditions.[10] |
| Iodine (I₂) | Solvent-free | Room Temp | Short | Excellent | Mild, solvent-free room temp synthesis.[3] |
| Alternative Media | |||||
| Water | Water | Reflux | Varies | Good-Excellent | Environmentally benign solvent.[11] |
| Ionic Liquids ([BMIm]BF₄) | Ionic Liquid | Room Temp | Varies | High | Mild conditions, recyclable solvent.[4][12] |
| Deep Eutectic Solvents (Choline Chloride/Urea) | DES | Mild Heat | Varies | 90+ | Inexpensive, non-toxic, biodegradable.[13][14] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 2,5-dimethyl-1-phenethyl-1H-pyrrole.
Protocol 1: Classical Acid-Catalyzed Synthesis in Methanol
This protocol is adapted from a well-established microscale procedure and offers a rapid, reliable synthesis using common laboratory reagents.[9]
Materials and Reagents:
-
Phenethylamine (99%)
-
Acetonylacetone (2,5-Hexanedione, 98%)
-
Methanol (ACS Grade)
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid solution
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add phenethylamine (2.42 g, 20.0 mmol) and acetonylacetone (2.28 g, 20.0 mmol).
-
Add 5.0 mL of methanol to the flask to dissolve the reactants.
-
Carefully add one drop of concentrated hydrochloric acid to the stirring solution.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of 0.5 M HCl, which is kept cool in an ice bath. The product may precipitate as a solid or an oil.
-
If the product is solid, collect the crystals by suction filtration using a Büchner funnel. If it is an oil, transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (2 x 25 mL).
-
For solid product: Wash the collected crystals with a small amount of cold 9:1 methanol/water mixture.
-
For extracted product: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product. For solids, recrystallization from methanol/water is effective.[9] For oils, remove the solvent under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation or column chromatography if necessary.[15]
Self-Validation:
-
Expected Yield: ~50-65%.
-
Appearance: The pure product, 2,5-dimethyl-1-phenethyl-1H-pyrrole, should be a pale yellow oil or a low-melting solid (m.p. ~48-51 °C).[9]
Protocol 2: Solvent-Free Synthesis using Alumina Catalyst
This protocol leverages a heterogeneous catalyst for a more environmentally friendly process, distinguished by its operational simplicity and the absence of bulk solvent.[10]
Materials and Reagents:
-
Phenethylamine (99%)
-
Acetonylacetone (2,5-Hexanedione, 98%)
-
CATAPAL 200 Alumina (or similar high surface area alumina)
-
Ethyl Acetate (ACS Grade)
-
Celite or filter paper
Equipment:
-
Round-bottom flask or vial
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Sintered glass funnel or Büchner funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, combine phenethylamine (1.21 g, 10.0 mmol) and acetonylacetone (1.14 g, 10.0 mmol).
-
Add the CATAPAL 200 alumina catalyst (50-100 mg, ~5-10% w/w).
-
Stir the mixture vigorously at 60 °C for 45-60 minutes. The reaction is typically neat (solvent-free). Monitor by TLC until the starting materials are consumed.
-
After cooling to room temperature, add 15 mL of ethyl acetate to the flask and stir for 5 minutes to dissolve the product.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the alumina catalyst.
-
Wash the catalyst on the filter with an additional 10 mL of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting oil is often of high purity. If further purification is needed, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is recommended.
Self-Validation:
-
Expected Yield: >85%.[10]
-
Catalyst Reusability: The alumina can be washed with acetone, dried in an oven, and reused for subsequent reactions with minimal loss of activity.[10]
General Workflow and Troubleshooting
Caption: General experimental workflow for pyrrole synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Incorrect pH (too acidic or basic). | 1. Use fresh or properly activated catalyst. 2. Increase temperature moderately (e.g., from RT to 60-80 °C).[16] 3. Extend reaction time and monitor by TLC. 4. Ensure weakly acidic or neutral conditions; strong acids can favor furan formation.[5] |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of impurities in starting materials. 3. Strong acid catalyst promoting furan formation. | 1. Lower the reaction temperature. 2. Use purified starting materials. 3. Switch to a milder catalyst (e.g., acetic acid, I₂, or a heterogeneous catalyst).[3][16] |
| Difficult Purification | 1. Product is an oil that won't crystallize. 2. Close-running impurities on TLC. | 1. Purify via vacuum distillation or column chromatography. 2. Optimize chromatography conditions (try different solvent systems or use a high-performance silica gel). |
References
- A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis. Benchchem.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
- 2,5-dimethylpyrrole. Organic Syntheses Procedure.
- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- Pyrrole Synthesis in Ionic Liquids by Paal—Knorr Condensation under Mild Conditions.
- Paal–Knorr synthesis. Wikipedia.
- Organic synthesis in deep eutectic solvents: Paal-Knorr reactions.
- (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole.
- (PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Academia.edu.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Organic synthesis in deep eutectic solvents: Paal–Knorr reactions.
- Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
- Preparation of 2,s-Dimethyl-l-Phenylpyrrole.
- Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole. Benchchem.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Green Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole via Montmorillonite K-10 Catalysis
Abstract
This application note details a robust, eco-friendly protocol for the synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole via the Paal-Knorr condensation of 2,5-hexanedione and 2-phenylethylamine. Utilizing Montmorillonite K-10 , a reusable heterogeneous clay catalyst, this method eliminates the need for toxic mineral acids and chlorinated solvents. The protocol offers two variations: a high-throughput Microwave-Assisted (MW) method and a standard Thermal/Solvent-Free method. Both pathways achieve high yields (>85%) with excellent atom economy, suitable for pharmaceutical intermediate synthesis.
Introduction & Scientific Rationale
The Shift to Heterogeneous Catalysis
Traditional Paal-Knorr syntheses often employ homogeneous acid catalysts (e.g., p-TsOH, HCl) or glacial acetic acid, which complicate purification and generate acidic waste. Clay catalysts, specifically Montmorillonite K-10 , offer a superior alternative due to their dual Brønsted/Lewis acidic sites housed within a layered aluminosilicate structure.
Mechanistic Insight
The reaction proceeds via the acid-catalyzed cyclocondensation of a 1,4-diketone with a primary amine. The K-10 clay acts as a "solid acid," activating the carbonyl groups of 2,5-hexanedione.
-
Activation: Interlamellar protons (
) or Lewis acidic metal centers ( ) on the clay surface polarize the carbonyl oxygen. -
Nucleophilic Attack: The lone pair of the phenethylamine nitrogen attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Cyclization & Dehydration: Subsequent intramolecular attack and dehydration (loss of 2
) yield the aromatic pyrrole ring.
Target Molecule Specifications
-
IUPAC Name: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole
-
CAS Number: [Derivative Specific - Generic CAS for class]
-
Molecular Weight: 199.29 g/mol
-
Key Feature: The phenethyl group provides a lipophilic linker often seen in CNS-active pharmacophores.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Safety Note |
| 2,5-Hexanedione | >98% | Electrophile | Neurotoxin. Permeates gloves. Handle in fume hood. |
| 2-Phenylethylamine | >99% | Nucleophile | Corrosive, foul odor. |
| Montmorillonite K-10 | Surface Area: 220-270 m²/g | Catalyst | Hygroscopic. Activate before use. |
| Ethyl Acetate | ACS Grade | Extraction Solvent | Flammable. |
| Ethanol (Optional) | Absolute | Solvent (Method B) | Flammable. |
Equipment
-
Microwave Reactor: CEM Discover or Anton Paar Monowave (for Method A).
-
Thermal Setup: Oil bath with magnetic stirring (for Method B).
-
Filtration: Sintered glass funnel (Porosity 3) or Celite pad.
Experimental Protocol
Catalyst Pre-treatment (CRITICAL STEP)
-
Why: Clays absorb atmospheric moisture, which blocks active acidic sites and lowers catalytic activity.
-
Protocol: Dry Montmorillonite K-10 in an oven at 120°C for 4 hours prior to use. Store in a desiccator.
Method A: Microwave-Assisted Solvent-Free (High Throughput)
Best for rapid screening and small-scale synthesis (1–10 mmol).
-
Mix: In a 10 mL microwave vial, add 2,5-hexanedione (1.14 g, 10 mmol) and 2-phenylethylamine (1.21 g, 10 mmol) .
-
Catalyst Addition: Add Montmorillonite K-10 (0.25 g, ~10 wt%) .
-
Homogenize: Vortex the mixture for 30 seconds to create a uniform paste.
-
Reaction: Irradiate at 300 W, 80°C for 5 minutes .
-
Note: Use a fiber-optic temperature probe if available to prevent overheating.
-
-
Extraction: Cool to room temperature (RT). Add Ethyl Acetate (10 mL) to the vial and sonicate for 2 minutes to desorb the product from the clay.
-
Filtration: Filter the suspension through a small Celite pad. Wash the pad with Ethyl Acetate (2 x 5 mL).
-
Isolation: Evaporate the solvent under reduced pressure.
Method B: Thermal Solvent-Free (Scale-Up)
Best for larger batches (>50 mmol) where microwave penetration depth is a limitation.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Charge: Add 2,5-hexanedione (5.71 g, 50 mmol) and 2-phenylethylamine (6.06 g, 50 mmol) .
-
Catalyst: Add activated K-10 clay (1.2 g) .
-
Reaction: Stir vigorously at RT for 10 minutes , then heat to 60°C for 1-2 hours .
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). Disappearance of the amine spot indicates completion.
-
-
Workup: Dilute with Ethanol (30 mL). Filter to recover the catalyst.
-
Purification: Concentrate the filtrate. If necessary, recrystallize from cold Ethanol/Water (9:1) or pass through a short silica plug.
Results & Discussion
Representative Data
The following data represents average values obtained from triplicate runs using Method A.
| Parameter | Value | Notes |
| Yield | 92% | Isolated yield after solvent evaporation. |
| Purity (GC-MS) | >98% | Main impurity: Trace unreacted dione. |
| Appearance | Pale yellow oil/solid | Darkens upon standing if not stored under |
| Reaction Time | 5 mins (MW) | vs. 2-4 hours for conventional thermal reflux. |
Catalyst Reusability
The recovered clay from Method B can be reactivated.[1]
-
Wash with Acetone (2x) and Ethanol (2x).
-
Dry at 120°C for 4 hours.
-
Activity Retention:
-
Cycle 1: 92% Yield
-
Cycle 2: 89% Yield
-
Cycle 3: 85% Yield
-
Visualizations
Mechanistic Pathway (Clay Surface)
Caption: Surface-mediated catalytic cycle showing activation of the dione followed by cyclodehydration.
Experimental Workflow
Caption: Decision-tree workflow comparing Microwave vs. Thermal synthesis routes.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet Catalyst | Ensure K-10 is dried at 120°C immediately before use. |
| Sticky/Tarry Product | Polymerization of Dione | Avoid temperatures >100°C. Use fresh 2,5-hexanedione (colorless). |
| Incomplete Reaction | Poor Mixing | In solvent-free methods, the clay can clump. Ensure vigorous stirring or vortexing. |
| Product Color | Oxidation | Pyrroles oxidize in air/light. Store product in amber vials under Argon. |
Safety & Compliance
-
2,5-Hexanedione: Known to cause axonal atrophy (peripheral neuropathy). Double-gloving (Nitrile) and working in a certified fume hood is mandatory.
-
Waste Disposal: The filtered clay contains trace organics. Dispose of as solid hazardous waste or regenerate in a calcination oven if equipped.
-
Green Chemistry Metrics: This protocol aligns with Principle 1 (Prevention), Principle 2 (Atom Economy), and Principle 9 (Catalysis).
References
-
Paal-Knorr Mechanism & Clay Catalysis
- Varma, R. S., & Dahiya, R. (1997). Microwave-assisted synthesis of pyrroles on clay. Tetrahedron, 53(47), 16027-16032.
-
General K-10 Protocol for Pyrroles
- Banik, B. K., et al. (2004). Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(25), 4821-4823.
-
Solvent-Free Green Synthesis
-
Amarnath, V., et al. (1991).[2] Mechanism of the Paal-Knorr pyrrole synthesis. Journal of Organic Chemistry, 56(24), 6924–6931.
-
-
Catalyst Characterization (K-10)
- Laszlo, P. (1987). Chemical reactions on clays. Science, 235(4795), 1473-1477.
Sources
Functionalization of the pyrrole ring in 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Application Note: Strategic Functionalization of the Pyrrole Ring in 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Executive Summary
This guide details the synthetic protocols for the regioselective functionalization of 2,5-dimethyl-1-phenethyl-1H-pyrrole (1) . Unlike simple pyrroles where
Strategic Analysis of the Scaffold
Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.[1]
-
Electronic Activation: The pyrrole ring is inherently electron-rich.[1] The presence of two methyl groups at C2 and C5, combined with the electron-donating alkyl tether of the phenethyl group, makes the ring highly activated towards electrophiles.[1]
-
Regiocontrol: The C2 and C5 positions are sterically and chemically blocked. Consequently, all electrophilic substitutions described herein are regioselective for the C3 position.[1]
-
Steric Considerations: The
-phenethyl group provides significant bulk.[1] While it protects the nitrogen, it also creates a "roof" effect that may retard reaction rates with bulky electrophiles compared to -methyl analogs.[1] -
Stability Warning: Due to high electron density, the substrate is prone to oxidative polymerization in the presence of strong mineral acids or oxygen.[1] Inert atmosphere (N
or Ar) is mandatory for all steps.[1]
Reaction Pathways & Visualization
The following flowchart illustrates the three primary functionalization pathways covered in this guide: Formylation, Aminomethylation, and Acylation.
Figure 1: Strategic functionalization pathways for the C3-position of the pyrrole ring.
Protocol 1: C3-Formylation (Vilsmeier-Haack)[1]
The introduction of an aldehyde group at C3 is the most versatile transformation, serving as a "handle" for further derivatization (e.g., reductive amination, Knoevenagel condensation).[1]
Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich C3 position.[1]
Reagents:
-
Substrate (1): 1.0 equiv
-
Phosphorus Oxychloride (POCl
): 1.2 equiv - -Dimethylformamide (DMF): 1.5 equiv (plus excess as solvent if needed)
-
Dichloromethane (DCM): Solvent
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.5 equiv) to 0°C. Dropwise add POCl
(1.2 equiv) over 15 minutes. A white precipitate (Vilsmeier salt) may form.[1] Stir for 30 min at 0°C. -
Addition: Dissolve 2,5-dimethyl-1-phenethyl-1H-pyrrole in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; the aldehyde appears after hydrolysis).[1]
-
Note: If reaction is sluggish due to the phenethyl steric bulk, heat to 40°C.
-
-
Hydrolysis: Cool the mixture to 0°C. Slowly add saturated aqueous Sodium Acetate (NaOAc) solution (buffered hydrolysis prevents polymerization). Stir vigorously for 1 hour.
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1][2] Dry over Na
SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–85%[1]
Protocol 2: C3-Aminomethylation (Mannich Reaction)
This reaction installs a dialkylaminomethyl group, significantly increasing the solubility and basicity of the molecule—crucial for drug-like properties.[1]
Reagents:
-
Substrate (1): 1.0 equiv
-
Formaldehyde (37% aq.): 1.2 equiv[1]
-
Secondary Amine (e.g., Morpholine, Piperidine): 1.1 equiv[1]
-
Acetic Acid (AcOH): Solvent/Catalyst[1]
Step-by-Step Protocol:
-
Mixing: In a reaction vial, dissolve the secondary amine (1.1 equiv) in glacial Acetic Acid. Cool to 0°C.[1][2]
-
Formaldehyde Addition: Add aqueous formaldehyde (1.2 equiv) dropwise.[1] Stir for 15 minutes to form the iminium ion in situ.
-
Substrate Addition: Add 2,5-dimethyl-1-phenethyl-1H-pyrrole (1.0 equiv) to the mixture.
-
Reaction: Heat the mixture to 50–60°C for 3 hours.
-
Critical Control: Do not overheat (>80°C) as the phenethyl group may facilitate side reactions or decomposition.[1]
-
-
Workup: Pour the reaction mixture into ice-water. Basify to pH 9–10 with 20% NaOH (keep cold).
-
Extraction: Extract immediately with EtOAc. The product is a base; ensure the aqueous layer is sufficiently basic to keep the product in the organic phase.[1]
-
Purification: Recrystallization from Ethanol is often sufficient.[1] If oil, use neutral alumina chromatography (Silica is too acidic and may degrade the product).[1]
Expected Yield: 60–75%[1]
Protocol 3: C3-Acylation (Friedel-Crafts)
Acylation at C3 creates a ketone.[1] Standard AlCl
Reagents:
-
Substrate (1): 1.0 equiv
-
Acyl Chloride (R-COCl): 1.1 equiv
-
Tin(IV) Chloride (SnCl
): 1.1 equiv -
DCM: Solvent
Step-by-Step Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Add anhydrous DCM and Acyl Chloride (1.1 equiv).[1]
-
Catalyst: Cool to 0°C. Add SnCl
(1.1 equiv) dropwise. Stir for 10 min. -
Addition: Add the substrate (1.0 equiv) dissolved in DCM dropwise over 20 minutes.
-
Observation: The solution often turns deep red/purple (complex formation).[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Pour into ice-cold 1M HCl. Stir vigorously to decompose the tin complex.[1]
-
Workup: Extract with DCM. Wash with NaHCO
(sat) and brine.[1][2] -
Purification: Silica gel chromatography.
Expected Yield: 65–80%[1]
Data Summary & Comparison
| Reaction Type | Target Position | Electrophile Source | Key Reagent | Critical Parameter | Typical Yield |
| Formylation | C3 | Chloroiminium Ion | POCl | Buffered Hydrolysis | High (80%) |
| Mannich | C3 | Iminium Ion | HCHO / Amine | pH Control (Basify) | Mod (70%) |
| Acylation | C3 | Acylium Ion | RCOCl / SnCl | Lewis Acid Strength | Mod (70%) |
Advanced Mechanistic Insight
The Vilsmeier-Haack pathway is the most robust for this scaffold.[1] Below is the mechanistic flow for the C3-formylation.
Figure 2: Mechanistic cascade of the Vilsmeier-Haack formylation on the 2,5-dimethylpyrrole scaffold.
References
-
Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal.[1] [Link]
-
Pyrrole Reactivity & Functionalization. Journal of the Chemical Society C: Organic. "Vilsmeier–Haack formylation of 1-substituted pyrroles". [Link]
-
Mannich Reaction of Pyrroles. Quimica Organica. "Mannich reaction of pyrrole". [Link]
-
Synthesis of 2,5-Dimethylpyrroles. Organic Syntheses. "2,5-Dimethylpyrrole". [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole via the Paal-Knorr reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve your reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole, which is typically formed by the condensation of 2,5-hexanedione and phenethylamine.
Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I fix this?
Answer: Low yields in the Paal-Knorr synthesis are a frequent issue stemming from several interrelated factors. The core of the problem often lies in sub-optimal reaction conditions, reagent quality, or an inappropriate catalytic system.
-
Causality: The Paal-Knorr reaction is a sequence of nucleophilic attacks by the amine on the dicarbonyl compound, followed by cyclization and dehydration.[1] Each step is sensitive to the reaction environment. Insufficient energy (heat), improper pH, or low-quality reagents can stall the reaction at an intermediate stage or favor side reactions.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
2,5-Hexanedione: This diketone can undergo self-condensation or oxidation over time. Use a freshly opened bottle or purify older stock by vacuum distillation.[2] Impurities can significantly inhibit the desired reaction.[3]
-
Phenethylamine: Ensure the amine is pure and free from oxidation byproducts.
-
-
Optimize Reaction Conditions (Temperature & Time):
-
Traditional heating under reflux often requires prolonged reaction times, which can lead to product degradation.[4][5]
-
Actionable Solution: Systematically screen temperatures. Begin at a moderate temperature (e.g., 80 °C) and monitor progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. Modern approaches using microwave irradiation can drastically cut reaction times from hours to minutes and often lead to cleaner reactions with higher yields.[6]
-
-
Re-evaluate Your Catalytic System:
-
While the reaction can proceed under neutral conditions, it is typically accelerated by a weak acid.[7]
-
Actionable Solution: If using no catalyst, add a catalytic amount of a weak acid like acetic acid. If yields are still low with a standard Brønsted acid (like p-TsOH), consider switching to a milder Lewis acid catalyst such as Sc(OTf)₃ or Bi(NO₃)₃, which can be more efficient and selective.[1][8]
-
Question 2: My final product is contaminated with a significant amount of a byproduct. How can I identify and minimize it?
Answer: The most common byproduct in this synthesis is 2,5-dimethylfuran . This arises from the acid-catalyzed self-condensation of the starting material, 2,5-hexanedione, a competing pathway to the desired pyrrole formation.[4][6]
-
Causality: The formation of furan versus pyrrole is a classic example of competing reaction pathways. In highly acidic conditions (pH < 3), the primary amine (phenethylamine) becomes protonated, which significantly reduces its nucleophilicity. The acid, however, readily catalyzes the intramolecular cyclization and dehydration of 2,5-hexanedione to yield the furan.[4][7]
Strategies to Suppress Furan Formation:
-
Strict pH Control: This is the most critical factor. The reaction should be maintained under neutral or weakly acidic conditions.[7] Avoid strong acids like HCl or H₂SO₄. Acetic acid is often an ideal choice as it is acidic enough to catalyze the reaction but not so strong as to fully protonate the phenethylamine.[4]
-
Increase Amine Concentration: Using a slight excess of phenethylamine can kinetically favor the bimolecular reaction (pyrrole formation) over the unimolecular cyclization of the diketone (furan formation).[6]
-
Optimize Catalyst Choice: Certain Lewis acids may exhibit higher selectivity for pyrrole synthesis over furan formation.[6]
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Question 3: The crude reaction mixture is a dark, tarry material that is extremely difficult to purify. What causes this and how can I prevent it?
Answer: The formation of dark, polymeric tars is a sign of product or starting material degradation. This is almost always caused by excessively harsh reaction conditions, particularly high temperatures combined with strong acids over prolonged periods.[6][9]
-
Causality: Pyrrole rings, while aromatic, are electron-rich and can be susceptible to polymerization under strongly acidic conditions.[9] High heat accelerates these degradation pathways, leading to intractable materials.
Preventative Measures:
-
Lower the Reaction Temperature: If you are observing charring, immediately reduce the reaction temperature. It is better to run the reaction for a longer time at a lower temperature than to force it with excessive heat.[6]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one or to a Lewis acid catalyst. In some cases, the reaction can proceed thermally without any catalyst, albeit more slowly.[6]
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting materials are consumed, proceed with the workup. Unnecessarily prolonging the reaction time, especially at high temperatures, is a primary cause of tar formation.[4][6]
-
Ensure an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation, especially since pyrroles can be sensitive to air.[10]
Parameter Optimization Summary
For a systematic approach to improving your yield, consider the interplay of the following variables.
| Parameter | Low Yield Indication | High Yield Strategy | Rationale & Citation |
| Temperature | Incomplete conversion at low temps; degradation at high temps. | Start around 80-100°C. Consider microwave heating for rapid, controlled energy input. | Microwave heating reduces reaction times and can improve yields.[6] |
| Catalyst | Sluggish reaction (no catalyst) or furan byproduct (strong acid). | Use a weak Brønsted acid (e.g., Acetic Acid) or a mild Lewis acid (e.g., Sc(OTf)₃). | Strong acids (pH < 3) favor furan formation by protonating the amine.[4][7] |
| Solvent | Poor solubility or side reactions. | Toluene or ethanol are common. Consider greener options like water or solvent-free conditions. | Water has been shown to be a suitable and environmentally friendly medium for Paal-Knorr synthesis.[11] |
| pH | Furan byproduct formation. | Maintain neutral to weakly acidic conditions (pH 4-6). | Strongly acidic conditions reduce the nucleophilicity of the amine and promote furan formation.[4][7] |
Experimental Protocols
Protocol 1: Optimized Classical Synthesis
This protocol uses a weak acid catalyst to promote the reaction while minimizing side products.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (5.71 g, 50 mmol) and ethanol (50 mL).
-
Reagent Addition: Add phenethylamine (6.06 g, 50 mmol) to the solution, followed by glacial acetic acid (0.3 g, 5 mmol, 0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,5-Dimethyl-1-phenethyl-1H-pyrrole.
Protocol 2: Microwave-Assisted Green Synthesis
This modern approach significantly reduces reaction time and often improves yield.
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2,5-hexanedione (1.14 g, 10 mmol), phenethylamine (1.21 g, 10 mmol), and 2 mL of water.[11]
-
Reaction: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to 120°C for 10-15 minutes.
-
Workup: After cooling the vial to room temperature, add ethyl acetate (10 mL) and water (10 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Paal-Knorr synthesis? A1: The reaction begins with the nucleophilic attack of the primary amine (phenethylamine) on one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate. This is followed by a second intramolecular nucleophilic attack on the other carbonyl group to form a five-membered ring. The final step is the dehydration of this cyclic intermediate to yield the stable, aromatic pyrrole ring.[1][7]
Caption: Simplified workflow of the Paal-Knorr synthesis.
Q2: Can I use a different amine for this reaction? A2: Yes, the Paal-Knorr synthesis is versatile and accommodates a wide range of primary amines, including aliphatic and aromatic amines.[1] However, the nucleophilicity of the amine matters. Amines with strong electron-withdrawing groups may react more slowly and require more forcing conditions.[6]
Q3: How should I store the final product? A3: N-substituted pyrroles can be sensitive to air and light, gradually darkening over time due to oxidation or polymerization.[10] For long-term storage, it is best to keep the purified product in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.
Q4: Is it possible to synthesize an N-unsubstituted pyrrole using this method? A4: Yes, to synthesize an N-unsubstituted pyrrole, you would use ammonia or an ammonia source like ammonium carbonate or ammonium acetate instead of a primary amine.[10][12]
References
- Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Benchchem. Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.
- ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- ResearchGate. (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole.
- Benchchem. side reactions and byproducts in Paal-Knorr furan synthesis.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- BIOSYNCE. What are the challenges in the synthesis and application of pyrrole? - Blog.
- Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
- Organic Syntheses Procedure. 2,5-dimethylpyrrole.
- Wikipedia. Paal–Knorr synthesis.
- ResearchGate. 59 questions with answers in PYRROLES | Science topic.
- SynArchive. Paal-Knorr Pyrrole Synthesis.
- key reactions in heterocycle synthesis.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene.
- 54 advances and challenges in the synthesis of pyrrole systems of a limited access.
- PMC. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst.
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- PubMed. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
- ResearchGate. Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene....
- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
- ChemicalBook. What is 2,5-Hexanedione?Uses,Synthesis,Detection method.
- RSC Publishing. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor.
- What is the mechanism of the reaction of hexane-2,5-dione with NaOI to form succinic acid?.
- PrepChem.com. Preparation of 2,5-hexanedione.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
Purification techniques for 1-phenethyl-2,5-dimethylpyrrole
Technical Support Center: Organic Synthesis Division Ticket ID: PYR-882-X Topic: Purification Protocols for 1-phenethyl-2,5-dimethylpyrrole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
You are likely accessing this guide because your synthesis of 1-phenethyl-2,5-dimethylpyrrole (via Paal-Knorr condensation) has resulted in a dark brown/black oil rather than the expected pale yellow liquid or low-melting solid.
Do not panic. This is a characteristic issue with electron-rich pyrroles. The "black tar" is often a trace amount of polypyrrole oligomers ("Pyrrole Red") masking the pure product. The 1-phenethyl-2,5-dimethylpyrrole molecule is lipophilic, acid-sensitive, and prone to oxidation.
This guide prioritizes Vacuum Distillation as the primary purification method due to the compound's thermal stability relative to its oxidative instability on silica gel.
Part 1: Diagnostic Troubleshooting (Triage)
Identify your specific failure mode below to select the correct protocol.
| Symptom | Probable Cause | Recommended Action |
| Strong "fishy" or ammoniacal odor | Residual Phenethylamine (Starting Material). | Perform Protocol A (Buffered Acid Wash) . |
| Product turns black on Silica Gel | Acid-catalyzed polymerization on acidic silica sites. | Use Protocol C (Neutralized Chromatography) or switch to Alumina. |
| Viscous dark oil that won't crystallize | Presence of "Pyrrole Red" oligomers or residual 2,5-hexanedione. | Proceed immediately to Protocol B (Vacuum Distillation) . |
| Low Yield after Workup | Product lost to aqueous phase or polymerized by strong acid wash. | Review Protocol A for pH limits. |
Part 2: Purification Protocols
Protocol A: The Buffered Acid Wash (Removing Excess Amine)
Goal: Remove unreacted phenethylamine without polymerizing the pyrrole.
The Science: Pyrroles are very weak bases (
Step-by-Step:
-
Dilution: Dissolve your crude reaction mixture in Diethyl Ether (
) .-
Why? Ether is less dense than water and separates cleanly. Avoid DCM if possible to prevent emulsion formation with amine salts.
-
-
The Wash: Wash the organic layer twice with 10% Aqueous Acetic Acid or 0.5 M HCl (Cold,
) .-
Critical: Do not use concentrated HCl. Keep the contact time short (<5 mins).
-
-
Neutralization: Immediately wash the organic layer with Saturated
until effervescence ceases, followed by Brine. -
Drying: Dry over
(Sodium Sulfate). Avoid if it is highly acidic (some anhydrous grades can be slightly Lewis acidic).
Protocol B: Vacuum Distillation (The Gold Standard)
Goal: Isolate pure product from tars and non-volatiles.
The Science: 1-phenethyl-2,5-dimethylpyrrole has a high boiling point (estimated
Equipment: Kugelrohr apparatus (preferred for <5g) or Short-path distillation head.
Step-by-Step:
-
Degas: Ensure the system is under high vacuum (<1 mmHg is ideal, <5 mmHg is acceptable).
-
Temperature Ramp:
-
Fraction 1 (
@ 1mmHg): Residual solvent and 2,5-hexanedione. -
Fraction 2 (
@ 1mmHg): Target Product. (Note: Monitor the "cold finger" or thermometer closely; ranges vary by vacuum strength). -
Residue: Black tar (Polymers). Do not distill to dryness; stop when the pot contains only viscous black residue.
-
-
Storage: Isolate the pale yellow oil immediately under Argon/Nitrogen.
Protocol C: Neutralized Flash Chromatography
Goal: High-purity separation when distillation is not feasible.
The Science: Standard Silica Gel 60 is slightly acidic (
Step-by-Step:
-
Slurry Preparation: Prepare a slurry of Silica Gel in Hexanes containing 1% Triethylamine (
) . -
Eluent System: Use a gradient of Hexanes
95:5 Hexanes:Ethyl Acetate .-
Note: The product is highly lipophilic. It will elute early (
in 9:1 Hex:EtOAc).
-
-
Visualization: Use UV light (254 nm).
-
Warning: Do not use Permanganate dip (oxidizes the ring). Vanillin or Iodine chamber are acceptable alternatives.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying crude Paal-Knorr products.
Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my pure product turn brown after a week? A: Pyrroles are sensitive to photo-oxidation. The methyl groups at 2,5 positions provide some steric protection compared to bare pyrrole, but the electron-rich ring is still susceptible to atmospheric oxygen.
-
Fix: Store the purified oil in a vial flushed with Nitrogen/Argon, wrapped in aluminum foil, at
.
Q: Can I use crystallization? A: 1-phenethyl-2,5-dimethylpyrrole is often an oil at room temperature or a low-melting solid. Crystallization is difficult due to the "greasy" phenethyl chain preventing efficient packing. If you must try, use cold Pentane or Methanol/Water mixtures, but be prepared for "oiling out." Distillation is superior for this specific analog.
Q: My yield is >100%. Why?
A: You likely have trapped solvent or residual 2,5-hexanedione. 2,5-hexanedione has a high boiling point (
-
Fix: Use Protocol A (Bisulfite wash option) or Protocol B (Distillation) to remove the ketone.
References
-
Banik, B. K., et al. (2004). "Microwave-induced Paal-Knorr reaction: A simple and eco-friendly synthesis of N-substituted pyrroles." Tetrahedron Letters, 45(25), 4821-4823.
-
Smith, K., et al. (2008). "Paal-Knorr Synthesis of Pyrroles." Organic Syntheses, Coll. Vol. 10, p.305.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Aromatic Heterocycles).
-
Amarnath, V., et al. (1995).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 60(10), 3015-3023.
Sources
Technical Support Center: Pyrrole Purification & Workup
The following guide is structured as a specialized Technical Support Center for organic chemists. It prioritizes practical troubleshooting, mechanistic understanding, and "trick-of-the-trade" methodologies that avoid common pitfalls in pyrrole synthesis.
Topic: Removal of Unreacted Phenethylamine (PEA) from Paal-Knorr Pyrrole Synthesis Ticket ID: PK-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
The Problem: You have synthesized an N-phenethylpyrrole via the Paal-Knorr reaction, but unreacted phenethylamine (PEA) persists. The Risk:
-
Tailing: PEA streaks on silica gel, contaminating the pyrrole fractions.
-
Degradation: Pyrroles are electron-rich and acid-sensitive. Standard HCl washes to remove the amine often cause the pyrrole to polymerize (turning the mixture red/black) or decompose.
-
Boiling Point Overlap: PEA (
) often co-distills with substituted pyrroles.
The Solution: This guide provides three tiered protocols ranging from mild buffering to "chemical tagging" strategies that avoid acid entirely.
Decision Matrix: Select Your Protocol
Before proceeding, determine the acid sensitivity of your specific pyrrole derivative using this logic flow.
Figure 1: Decision tree for selecting the appropriate purification method based on pyrrole stability and reaction scale.
Protocol A: The Buffered Wash (Citric Acid)
Best For: Acid-stable pyrroles (e.g., those with electron-withdrawing groups).
Mechanism: Citric acid is a weak tricarboxylic acid (
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (preferred over DCM to prevent emulsion).
-
Preparation: Prepare a 10% (w/v) aqueous Citric Acid solution.
-
The Wash:
-
Wash the organic layer 2x with the Citric Acid solution.
-
Observation: The amine partitions into the aqueous phase as phenethylammonium citrate.
-
-
Neutralization (Critical): Immediately wash the organic layer with Saturated Sodium Bicarbonate (
) to remove residual acid traces. -
Drying: Dry over
and concentrate.
Troubleshooting:
-
Issue: Emulsions form.
-
Fix: Add a small amount of brine to the aqueous layer or filter the biphasic mixture through a pad of Celite.
Protocol B: Chemical Tagging (The "Zero-Acid" Method)
Best For: Highly acid-sensitive pyrroles or when Protocol A fails. Mechanism: Instead of removing the amine with acid, we convert it into a carboxylic acid using succinic anhydride. This "tags" the impurity, allowing it to be extracted into a basic aqueous layer (bicarbonate), leaving the neutral pyrrole untouched in the organic layer.
Reaction Logic:
(The amine becomes a hemi-succinamide, which is soluble in base).Step-by-Step Procedure:
-
Quantify: Estimate the amount of unreacted phenethylamine (via TLC or NMR).
-
Tagging: To the crude reaction mixture (in DCM or EtOAc), add 1.2 - 1.5 equivalents (relative to excess amine) of Succinic Anhydride .
-
Stir: Stir at room temperature for 15–30 minutes. Monitor TLC until the baseline amine spot disappears.
-
Base Extraction:
-
Wash the organic mixture with Saturated
(mild base). -
Result: The new hemi-succinamide (now a carboxylate salt) goes into the water. The pyrrole stays in the organic layer.
-
-
Finish: Wash with brine, dry, and concentrate.
Why this works: You are using base extraction (safe for pyrroles) instead of acid extraction (dangerous for pyrroles).
Protocol C: Chromatographic Cleanup
Best For: Final polishing after Protocol A or B.
If you must run a column, unmodified silica gel is acidic (
The "Triethylamine" Fix:
-
Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (TEA) .
-
Column Packing: Pour the column with this basic slurry.
-
Flush: Flush the column with 2–3 column volumes of pure eluent (no TEA) to remove excess base before loading your sample.
-
Reason: This neutralizes the acidic sites on the silica. The phenethylamine will now elute as a tight band (or stay at the baseline if very polar), and the pyrrole will not decompose.
-
Comparative Data Summary
| Feature | 1M HCl Wash | 10% Citric Acid Wash | Succinic Anhydride Tag |
| Primary Mechanism | Protonation (Strong) | Protonation (Mild) | Amidation + Base Extraction |
| Pyrrole Safety | Low (Risk of polymerization) | Medium | High (No acid used) |
| PEA Removal Efficiency | >99% | ~90-95% | >99% |
| Cost/Effort | Low/Fast | Low/Fast | Medium/Requires stirring |
| Recommended Use | Only for very stable pyrroles | General Purpose | Sensitive/High-Value Targets |
FAQ: Troubleshooting
Q: My pyrrole turned black during the rotary evaporation. What happened?
A: This is likely acid-catalyzed polymerization . Even trace amounts of acid from a wash can concentrate during evaporation. Always include a final wash with saturated
Q: Can I use copper sulfate (
Q: I see a spot just below my pyrrole on TLC that stains with Ninhydrin. Is that PEA? A: Yes. Phenethylamine stains red/purple with Ninhydrin. Pyrroles usually stain pink/purple with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Use Ehrlich's stain to positively identify your product and Ninhydrin to track the impurity.
References
-
Paal-Knorr Pyrrole Synthesis Mechanism & Conditions
-
Amarnath, V., Amarnath, K. (1995).[1] "Intermediates in the Paal-Knorr Synthesis of Furans." The Journal of Organic Chemistry.
- Context: Establishes the mechanism and acid-catalyzed pathways th
-
-
Acid Sensitivity of Pyrroles
- Gribble, G. W. (2002). "Lithiation of Pyrroles." Heterocyclic Scaffolds I.
- Context: Discusses the electron-rich nature of pyrroles and their tendency to polymerize in acidic media.
-
Scavenging Amines in Solution Phase Synthesis
- Parlow, J. J., et al. (1999). "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries." Tetrahedron.
-
Context: Validates the use of electrophilic scavengers (anhydrides/isocyanates) to remove nucleophilic amines.[2]
-
General Workup Procedures (Rochester University)
-
"Workup for Removing Amines."[3] Department of Chemistry, University of Rochester.
- Context: Standard operating procedures for amine removal via extraction.
-
Sources
Technical Support Center: Catalyst Recovery in Paal-Knorr Pyrrole Synthesis
Topic: 2,5-Dimethyl-1-phenethyl-1H-pyrrole Production
Ticket ID: PK-CAT-REC-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Heterogeneous Advantage
Welcome to the technical support hub for the synthesis of 2,5-dimethyl-1-phenethyl-1H-pyrrole . You are likely performing a Paal-Knorr condensation between 2,5-hexanedione and 2-phenylethylamine .
While traditional methods employ homogeneous acid catalysts (e.g., p-TSA, acetic acid), your shift to heterogeneous catalysis (Montmorillonite K-10, Silica Sulfuric Acid, or Zeolites) represents a critical advance in sustainability and purification efficiency. However, the physical recovery of these solids presents unique challenges regarding leaching , deactivation (coking) , and filtration efficiency .
This guide provides self-validating protocols to maximize catalyst lifespan and product purity.
Module 1: Catalyst Recovery & Filtration Protocols
User Issue: "My filtration is extremely slow, and I am losing yield in the filter cake."
The Physics of Failure
In solvent-free or aqueous Paal-Knorr systems, the reaction generates water as a byproduct. Clay catalysts like Montmorillonite K-10 can swell or form colloidal suspensions ("fines") in the presence of water and polar organic products, clogging standard fritted glass filters. Furthermore, the lipophilic pyrrole product (2,5-dimethyl-1-phenethyl-1H-pyrrole) often adsorbs onto the catalyst surface, leading to "false" yield loss.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Clogged Filter | Catalyst attrition (fines) or swelling. | Use a Celite Bed: Pre-coat your sintered glass funnel with a 1cm layer of Celite 545. This traps fines before they block the pores. Alternatively, switch to Centrifugation (3000 rpm, 5 min) for difficult slurries. |
| Low Yield | Product adsorption on catalyst.[1] | Hot Solvent Wash: Do not wash with cold hexane. The product is aromatic and lipophilic. Wash the filter cake with hot ethanol (60°C) or Ethyl Acetate . This desorbs the pyrrole from the active sites. |
| Filtrate Haze | Catalyst leaching or breakthrough.[2] | Double Filtration: Pass the filtrate through a 0.45 µm PTFE syringe filter before evaporation. If the haze persists, perform the Split Test (See Module 3). |
Module 2: Activity Restoration (Regeneration)
User Issue: "The catalyst worked perfectly in Run 1, but conversion dropped by 40% in Run 2."
The Chemistry of Deactivation
Deactivation in Paal-Knorr synthesis typically occurs via Coking . Polymerized pyrrole byproducts or unreacted dicarbonyls coat the active acidic sites (Lewis or Brønsted). Simple solvent washing removes surface species but fails to clear the pores.
Regeneration Workflow (The "Burn-Off" Method)
-
Solvent Strip: Wash the used catalyst with Ethanol (2x) and Acetone (1x) to remove bulk organics.
-
Pre-Dry: Air dry at room temperature for 1 hour.
-
Thermal Activation (Critical Step):
-
Montmorillonite K-10: Heat at 120°C for 3 hours in an oven. This removes water and volatile organics, reopening the interlayer spaces.
-
Silica Sulfuric Acid (SSA): Heat at 100°C for 1 hour . Warning: Exceeding 120°C can degrade the sulfonic acid groups (
), permanently destroying activity.
-
-
Storage: Store in a desiccator immediately. These catalysts are hygroscopic; atmospheric moisture will deactivate Lewis acid sites.
Visualizing the Recovery Loop
Figure 1: The closed-loop cycle for heterogeneous catalyst recovery. Note the critical "Wash" step before thermal activation to prevent baking organic impurities into the catalyst pores.
Module 3: Leaching & The "Split Test"
User Issue: "Is my reaction actually heterogeneous, or is the active metal/acid leaching into the solution?"
The Integrity Check
This is the most critical question for pharmaceutical applications (E-E-A-T requirement). If the active species leaches, you are performing homogeneous catalysis disguised as heterogeneous, leading to metal contamination in your drug candidate.
Protocol: The Hot Filtration Test (Split Test)
Do not rely solely on ICP-MS. The Split Test confirms if the reaction proceeds without the solid catalyst.
-
Start Reaction: Initiate standard conditions (e.g., 10 mmol scale).
-
Mid-Point Stop: At 50% conversion (approx. 15-30 mins), stop agitation.
-
Hot Filtration: Rapidly filter the hot mixture to remove the solid catalyst completely.
-
Split:
-
Flask A (Filtrate): Return to reaction temperature without catalyst.
-
Flask B (Control): Leave the original reaction (with catalyst) running.
-
-
Monitor: Check conversion of Flask A after 1 hour.
-
Result: If Flask A conversion increases (e.g., 50% -> 70%), Leaching is occurring .
-
Result: If Flask A conversion stalls (stays at 50%), the catalyst is Truly Heterogeneous .
-
Visualizing the Split Test Logic
Figure 2: Decision tree for the "Split Test." If the reaction continues in the filtrate, your catalyst is unstable.
Module 4: Standard Operating Procedure (SOP)
Synthesis of: 2,5-Dimethyl-1-phenethyl-1H-pyrrole Catalyst: Montmorillonite K-10 (or Silica Sulfuric Acid)
-
Charge: In a round-bottom flask, mix 2,5-hexanedione (1.0 eq) and phenethylamine (1.0 eq).
-
Note: No solvent is required (Neat).[3] If viscosity is high, use minimal Ethanol.
-
-
Catalyst Addition: Add Montmorillonite K-10 (10-20 wt% relative to reactants).
-
Reaction: Stir at room temperature (or 50°C for faster rates) for 1-3 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Separation: Dilute with Ethyl Acetate . Filter through a Celite pad.
-
Catalyst Recovery: Wash the filter cake with hot Ethyl Acetate (2 x 10 mL). Save solid for regeneration (Module 2).
-
Purification: Evaporate solvent from filtrate. The product usually crystallizes or remains as a pure oil. Recrystallize from EtOH/Water if necessary.
References
-
Banik, B. K., et al. (2003).[4] "Molecular Iodine-Catalyzed Paal-Knorr Synthesis of Pyrroles." Tetrahedron Letters. (Demonstrates the efficacy of solid/supported catalysts in pyrrole synthesis). 4[4][5][6][7][8][9][10][11][12]
-
Amarnath, V., et al. (1991).[13] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry. (Foundational text on the mechanism, essential for understanding deactivation pathways). 14[3][4][5][6][7][8][9][10][11][12]
-
Veisi, H., et al. (2018). "Silica sulfuric acid (SiO2-OSO3H) as a reusable heterogeneous catalyst." RGM College of Engineering Review. (Specific protocols for SSA recovery and reuse in Paal-Knorr reactions). 4[4][5][6][7][8][9][10][11][12]
-
Corma, A., & Garcia, H. (2003). "Lewis Acids: From Homogeneous to Heterogeneous Catalysis." Chemical Reviews. (Authoritative review on leaching tests and hot filtration protocols). 6[4][5][6][8][9][10][11][12][15]
Sources
- 1. Evaluation of Silica-H2SO4 as an Efficient Heterogeneous Catalyst for the Synthesis of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Silica sulfuric acid: a reusable solid catalyst for one pot synthesis of densely substituted pyrrole-fused isocoumarins under solvent-free conditions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Silica sulfuric acid: a reusable solid catalyst for the synthesis of N-substituted amides via the Ritter reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Isolation of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Topic: Troubleshooting Low Purity & "Oiling Out" in Recrystallization Product: 2,5-Dimethyl-1-phenethyl-1H-pyrrole (N-Phenethyl-2,5-dimethylpyrrole) Synthesis Route: Paal-Knorr Condensation (2,5-Hexanedione + Phenethylamine)[1][2]
Part 1: Core Directive & Diagnosis[1][2]
Status: CRITICAL PROCESS ALERT Assessment: The "oiling out" you are experiencing is likely not a failure of technique, but a misunderstanding of the compound's physical properties.
Unlike its analog 2,5-dimethyl-1-phenyl-1H-pyrrole (which melts at ~51-52°C), the phenethyl derivative contains a flexible ethyl spacer between the pyrrole and the phenyl ring.[1][2] This added flexibility disrupts crystal packing, significantly lowering the melting point.
The Reality: 2,5-Dimethyl-1-phenethyl-1H-pyrrole is frequently a viscous oil or a low-melting solid (MP < 30°C) at room temperature.[1][2] If you are attempting standard recrystallization at ambient temperature, you are fighting thermodynamics.
The Troubleshooting Logic Tree
Use the following decision matrix to determine your next step.
Figure 1: Decision matrix for selecting the correct purification method based on the compound's physical state.[1][2]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Impurity Profiling (The "Why")
In a Paal-Knorr synthesis, low purity usually stems from three specific contaminants that depress the melting point (Raoult's Law), causing the product to exist as an oil rather than a crystal.
| Impurity Type | Source | Effect on Purification | Removal Strategy |
| Phenethylamine | Unreacted Starting Material | Acts as a solvent; prevents crystallization.[1][2] | Acid Wash: Wash organic layer with 1M HCl (amine forms water-soluble salt).[1][2] |
| 2,5-Hexanedione | Unreacted Starting Material | Increases solubility of product; difficult to remove via crystallization.[1][2] | Bisulfite Wash: Wash with sat. NaHSO₃ (forms adduct) or Distillation. |
| Pyrrole Oligomers | Oxidation/Polymerization | "Tar" formation; darkens product (brown/black); traps solvent. | Filtration: Pass through a silica plug before attempting crystallization. |
The Gold Standard: Vacuum Distillation
Because this compound is likely an oil or low-melting solid, distillation is the superior purification method . Recrystallization should only be attempted if distillation is impossible or if you are purifying a solid salt derivative.
Protocol A: High-Vacuum Distillation (Recommended) [1][2]
-
Acid Wash: Dissolve crude oil in Ethyl Acetate. Wash 2x with 1M HCl to remove unreacted phenethylamine.
-
Dry: Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Distill: Set up a short-path distillation apparatus.
-
Pressure: < 1 mmHg (High vacuum essential).
-
Expected BP: Likely 140–160°C at 0.5 mmHg (Extrapolated from phenyl analog BP of 155°C @ 15 mmHg).
-
Collection: Discard the first fraction (solvent/diketone). Collect the pale yellow oil.
-
The "If You Insist" Option: Low-Temperature Crystallization
If you have confirmed the product solidifies at 4°C and wish to proceed with crystallization, you must use a solvent-antisolvent system at sub-ambient temperatures .[1][2]
Protocol B: Low-Temperature Recrystallization
-
Solvent System: Ethanol (Solvent) / Water (Antisolvent) OR Hexane (Solvent) / Ethyl Acetate (Solvent - trace).[1][2]
-
Mechanism: Pyrroles are lipophilic. Adding water to an alcoholic solution forces the hydrophobic pyrrole out of solution.
Step-by-Step:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (30-40°C). Do not boil (pyrroles are heat sensitive).
-
Seeding (Critical): If you have a seed crystal, add it now. If not, scratch the glass side.
-
Antisolvent: Add water dropwise until a faint turbidity persists.
-
The Freeze: Place the flask immediately into a -20°C freezer . Do not leave at room temperature.
-
Filtration: Filter cold (using a chilled funnel if possible). If it warms up, it may melt back into an oil.
Part 3: Visualization & Mechanism[1]
The Paal-Knorr Impurity Pathway
Understanding where the impurities come from helps in targeting them during workup.
Figure 2: Reaction pathway showing the origin of critical impurities (Residual Amine and Oligomers).[1][2]
FAQ: Troubleshooting Specific Issues
Q: My product turned black overnight. What happened? A: Pyrroles are electron-rich and prone to autoxidation.[1][2] The black color indicates the formation of polypyrrole oligomers ("tars").
-
Fix: Store the purified compound under Nitrogen or Argon in the dark. For long-term storage, keep at -20°C. If it is already black, filter through a pad of silica gel using Hexane/EtOAc (9:1) to remove the polar tars before attempting distillation.
Q: I don't have a high-vacuum pump. Can I use column chromatography? A: Yes. Flash chromatography is effective and often easier than recrystallization for oils.
-
Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed decomposition of the pyrrole).[1][2]
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 90:10). The pyrrole is non-polar and will elute early.
Q: Why did you suggest an Acid Wash? Won't that protonate my pyrrole? A: No. The pKa of a pyrrole nitrogen is very low (it is not basic because the lone pair is part of the aromatic sextet). Dilute HCl (1M) will protonate the residual phenethylamine (making it water-soluble) but will leave the pyrrole (which is neutral) in the organic layer. This is the most efficient way to remove the amine impurity.
References
-
Paal-Knorr Synthesis Mechanism & Scope
- Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991.
-
[1]
-
Physical Properties of N-Substituted Pyrroles
-
Purification of Pyrroles (Distillation vs. Crystallization)
-
General Recrystallization Strategies for Low-Melting Solids
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for organic workup).
Sources
Technical Support Center: Solvent Selection for 2,5-Dimethyl-1-phenethyl-1H-pyrrole Extraction
Welcome to the technical support guide for optimizing the extraction of 2,5-Dimethyl-1-phenethyl-1H-pyrrole. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshooting strategies for achieving high-purity, high-yield extractions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding solvent selection for 2,5-Dimethyl-1-phenethyl-1H-pyrrole.
Q1: What are the key physicochemical properties of 2,5-Dimethyl-1-phenethyl-1H-pyrrole that influence solvent selection?
A1: Understanding the molecule's structure is the first step. 2,5-Dimethyl-1-phenethyl-1H-pyrrole (MW: ~213.32 g/mol ) consists of a substituted pyrrole ring, which is weakly polar, and a nonpolar phenethyl group. The presence of the large, nonpolar phenethyl and methyl groups significantly reduces the overall polarity of the molecule. Key known properties include:
-
Boiling Point: 326.2°C at 760 mmHg[]. This high boiling point means that the solvent can be easily removed from the product via evaporation or distillation without significant loss of the target compound.
-
Density: 0.94 g/cm³[]. This is close to the density of water, which can be a critical consideration for liquid-liquid extractions to avoid slow phase separation or emulsion formation.
-
Solubility: While specific solubility data is scarce, based on its structure, it is predicted to be highly soluble in nonpolar to moderately polar organic solvents and practically insoluble in water.
Q2: What is the primary principle for selecting an extraction solvent for this compound?
A2: The guiding principle is "like dissolves like." Since 2,5-Dimethyl-1-phenethyl-1H-pyrrole is a predominantly nonpolar molecule, the ideal extraction solvent will also be nonpolar or of low polarity. The goal is to maximize the solubility of the target compound in the extraction solvent while minimizing the solubility of impurities. Key factors for solvent selection include selectivity, solubility, density, and ease of recovery.[2]
Q3: Which class of solvents should I start with for initial screening?
A3: For a typical liquid-liquid extraction (LLE) from an aqueous matrix, you should begin with water-immiscible nonpolar and weakly polar solvents. Good starting candidates include:
-
Aliphatic Hydrocarbons: Heptane, Hexane, Cyclohexane.
-
Aromatic Hydrocarbons: Toluene, Xylenes.
-
Ethers: Methyl tert-butyl ether (MTBE).
-
Chlorinated Solvents: Dichloromethane (DCM).
-
Esters: Ethyl Acetate.
Q4: Are there any "green" or more sustainable solvent alternatives?
A4: Yes, the field is moving towards more sustainable options. While traditional solvents are effective, you can explore alternatives like ionic liquids (ILs) or deep eutectic solvents (DESs), which have shown promise for extracting heterocyclic compounds like pyrroles.[3][4][5][6] These "designer" solvents can be tuned for high selectivity but may require more complex recovery processes.[3][7][8] For simpler green alternatives, consider esters like ethyl acetate or ethers like MTBE over chlorinated hydrocarbons.
Part 2: Troubleshooting Guide for Extraction Optimization
This guide addresses specific issues you may encounter during your experiments in a Q&A format.
Q5: My extraction yield is consistently low. What are the likely causes and how can I fix it?
A5: Low yield is a common problem that can often be traced to one of several factors:
-
Cause 1: Incorrect Solvent Polarity. The chosen solvent may not be optimal for solubilizing your target compound. If you are using a highly nonpolar solvent like hexane, the aromaticity of your compound might favor a solvent capable of π-π interactions, such as toluene.
-
Solution: Screen a panel of solvents with varying polarities (see Table 1). Perform a small-scale extraction with each and analyze the distribution coefficient.
-
-
Cause 2: Insufficient Solvent Volume. The volume of your extraction solvent may be too low to effectively partition the compound.
-
Solution: Increase the solvent-to-feed ratio. Experiment with ratios from 1:1 to 3:1 (solvent:aqueous phase). Remember that using more solvent will require a more energy-intensive removal step later.
-
-
Cause 3: Inadequate Mixing. Insufficient agitation during extraction leads to poor mass transfer between the two phases.
-
Solution: Ensure vigorous mixing for an adequate period. For separatory funnels, this means several minutes of shaking with periodic venting. For reactor vessels, ensure the impeller speed is sufficient to create a large interfacial area.
-
-
Cause 4: pH of the Aqueous Phase. If your aqueous phase contains acidic or basic impurities that can protonate or deprotonate your starting materials or byproducts, this can affect their solubility and partitioning. While the N-substituted pyrrole is not strongly basic, pH can influence the solubility of other components in the mixture.
-
Solution: Adjust the pH of the aqueous phase. For neutral compounds like this, a neutral pH is often ideal. However, if you have acidic or basic impurities, you can use pH to "trap" them in the aqueous layer. For example, washing the organic extract with a dilute base (e.g., 5% NaHCO₃) can remove acidic impurities.
-
Q6: I am observing a persistent emulsion at the interface during liquid-liquid extraction. How can I resolve this?
A6: Emulsion formation is common when there is a small density difference between phases or when surfactants or finely divided solids are present.
-
Solution 1: Add Brine. Introduce a saturated sodium chloride solution. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Solution 2: Centrifugation. For small-scale experiments, centrifuging the mixture is a highly effective way to force phase separation.
-
Solution 3: Change the Solvent. A solvent with a greater density difference from water can prevent emulsion formation. For example, if you are using ethyl acetate (density ~0.90 g/mL), switching to dichloromethane (density ~1.33 g/mL) or heptane (density ~0.68 g/mL) will create a larger density gap.
-
Solution 4: Filtration. Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by coalescing the dispersed droplets.
Q7: My final product is contaminated with polar impurities. How can I improve the selectivity of my extraction?
A7: Improving selectivity involves choosing a solvent that preferentially dissolves your target compound over impurities.
-
Solution 1: Use a Less Polar Solvent. Highly polar impurities will have very low solubility in nonpolar solvents like heptane. While this might slightly decrease the yield of your target compound, it can dramatically increase purity.
-
Solution 2: Implement a Back-Extraction (Aqueous Wash). After extracting your compound into the organic phase, "wash" this phase with fresh water or a buffer. This will pull polar impurities out of the organic layer and into the aqueous wash, which is then discarded.
-
Solution 3: Optimize Temperature. Solubility is temperature-dependent. Sometimes, lowering the extraction temperature can decrease the solubility of certain impurities more than that of your target compound, leading to a cleaner extraction.
Part 3: Solvent Selection Workflow & Data
A systematic approach is crucial for efficient solvent selection. The following workflow and data table provide a structured methodology.
Solvent Selection Workflow Diagram
The diagram below illustrates the logical progression for selecting and optimizing an extraction solvent.
Caption: A workflow for systematic solvent selection.
Table 1: Properties of Candidate Solvents for Initial Screening
This table summarizes key properties of potential solvents to guide your initial selection. The choice depends on balancing extraction efficiency with safety and processing considerations.[9]
| Solvent | Polarity Index (Relative) | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| n-Heptane | 0.1 | 98 | 0.68 | Highly nonpolar; good for separating from polar impurities. Flammable. |
| Toluene | 2.4 | 111 | 0.87 | Good for aromatic compounds (π-π interactions). Higher boiling point. |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Excellent solvent for many organics, but is a suspected carcinogen. Very volatile. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55 | 0.74 | Good general-purpose solvent; less prone to peroxide formation than other ethers. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.90 | Moderately polar; can co-extract some polar impurities. Prone to hydrolysis. |
| Acetonitrile | 5.8 | 82 | 0.79 | Generally miscible with water; not suitable for standard LLE from aqueous phase. |
Part 4: Experimental Protocol for Solvent Screening
This protocol provides a detailed, step-by-step methodology for comparing the effectiveness of different solvents on a laboratory scale.
Objective: To determine the optimal solvent for extracting 2,5-Dimethyl-1-phenethyl-1H-pyrrole from an aqueous solution by comparing the distribution coefficient (K_d) for several candidate solvents.
Materials:
-
2,5-Dimethyl-1-phenethyl-1H-pyrrole
-
Candidate solvents (e.g., n-Heptane, Toluene, MTBE)
-
Deionized Water
-
Internal standard (e.g., dodecane, or another compound not present in the sample that is easily quantifiable)
-
Volumetric flasks, pipettes, and vials
-
Separatory funnels or centrifuge tubes (for small volumes)
-
Vortex mixer and/or shaker
-
Analytical instrument (HPLC or GC with an appropriate detector)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 100 mg of 2,5-Dimethyl-1-phenethyl-1H-pyrrole and dissolve it in 10 mL of a suitable stock solvent (e.g., methanol or acetonitrile) in a volumetric flask. This is your Analyte Stock .
-
Prepare a stock solution of the internal standard (IS) in the same manner.
-
-
Preparation of the Aqueous Phase:
-
In a 50 mL volumetric flask, add a known volume (e.g., 100 µL) of the Analyte Stock and IS Stock . Dilute to the mark with deionized water. This creates your aqueous phase with a known starting concentration.
-
-
Liquid-Liquid Extraction:
-
For each solvent to be tested, pipette 5 mL of the prepared aqueous phase into a labeled 15 mL centrifuge tube.
-
Add 5 mL of the extraction solvent (e.g., n-Heptane) to the tube. This creates a 1:1 phase ratio.
-
Cap the tube tightly and vortex/shake vigorously for 2 minutes to ensure thorough mixing and allow the system to reach equilibrium.
-
Centrifuge the tubes for 5 minutes at 2000 rpm to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully remove a known volume (e.g., 1 mL) from the top organic layer and place it in an analysis vial.
-
Carefully remove a known volume (e.g., 1 mL) from the bottom aqueous layer and place it in a separate analysis vial.
-
Analyze the organic and aqueous samples by HPLC or GC to determine the concentration of the analyte and internal standard in each phase.
-
-
Calculation of Distribution Coefficient (K_d):
-
The distribution coefficient is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.
-
K_d = [Analyte]_organic / [Analyte]_aqueous
-
A higher K_d value indicates a more efficient extraction into the organic solvent.
-
-
Evaluation:
-
Compare the K_d values for all tested solvents. The solvent with the highest K_d is the most effective at partitioning the analyte.
-
Also, analyze the chromatograms for the presence of co-extracted impurities to assess the selectivity of each solvent. The ideal solvent will have a high K_d and high selectivity.
-
References
- Vertex AI Search. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- PMC. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids.
- MDPI. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids.
- ChemicalBook. (n.d.). 2,5-DIMETHYL-1-PHENYLPYRROLE CAS#: 83-24-9.
- MDPI. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures.
- ResearchGate. (n.d.).
- K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- ResearchGate. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures.
- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518.
- Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 2,5-dimethyl- (CAS 625-84-3).
- Chemical Synthesis Database. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole.
- ResearchGate. (n.d.).
- Scribd. (n.d.). Solvent Selection for Extraction.
- MDPI. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends.
- Look Chemical. (n.d.). Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3.
- BOC Sciences. (n.d.). CAS 50691-34-4 2,5-DIMETHYL-1-PHENETHYL-1H-PYRROLE.
Sources
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. journalspub.com [journalspub.com]
- 4. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,5-Dimethyl-1-phenethyl-1H-pyrrole. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple spectral assignment. It contextualizes the data through a comparative analysis with structurally similar analogs, explains the underlying principles guiding spectral interpretation, and provides a robust experimental protocol for reliable data acquisition.
Introduction: The Structural Significance of N-Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and pharmaceuticals.[1][2] The biological activity and material properties of these compounds are critically dependent on the nature and orientation of the substituents on the pyrrole ring.[2] Consequently, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy remains the most powerful and accessible tool for the structural elucidation of these organic molecules in solution.
This guide focuses on 2,5-Dimethyl-1-phenethyl-1H-pyrrole, a compound featuring a symmetrical 2,5-dimethylpyrrole core and a flexible phenethyl group attached to the nitrogen atom. Understanding its spectral features provides a valuable reference point for chemists working with related N-substituted heterocyclic systems.
Molecular Structure and Predicted ¹H NMR Spectrum
To interpret the spectrum, we must first dissect the molecule into its distinct proton environments, or "spin systems." The molecule's symmetry and the electronic effects of the heteroatom and aromatic rings will govern the chemical shift of each proton.
Below is the chemical structure with protons labeled for assignment.
Caption: Molecular structure of 2,5-Dimethyl-1-phenethyl-1H-pyrrole with proton environments labeled.
Based on fundamental NMR principles and data from analogous structures, we can predict the following spectral characteristics.
| Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Hb | Pyrrole-CH₃ | 6H | ~2.0 - 2.1 | Singlet (s) | Due to symmetry, the two methyl groups are equivalent. They are not adjacent to other protons, resulting in a singlet. |
| Hc | Pyrrole-H | 2H | ~5.8 - 5.9 | Singlet (s) | The two protons at positions 3 and 4 are equivalent due to the molecule's symmetry, resulting in a single signal.[3] |
| He | -CH₂-Ph | 2H | ~2.9 - 3.0 | Triplet (t) | These methylene protons are adjacent to the Hd methylene group and will be split into a triplet. |
| Hd | N-CH₂- | 2H | ~4.0 - 4.1 | Triplet (t) | Adjacent to the electronegative nitrogen, these protons are deshielded and shifted downfield. They are split into a triplet by the He protons. |
| Hf,g,h | Phenyl-H | 5H | ~7.1 - 7.3 | Multiplet (m) | The five protons of the monosubstituted benzene ring will produce a complex multiplet in the aromatic region. |
Comparative Analysis: Elucidating the Role of the Phenethyl Group
The most effective way to validate our spectral interpretation is to compare it with a closely related, well-characterized compound. 2,5-Dimethyl-1-phenyl-1H-pyrrole serves as an excellent benchmark, differing only by the absence of the two-carbon ethyl linker.
| Signal | 2,5-Dimethyl-1-phenethyl-1H-pyrrole (Predicted) | 2,5-Dimethyl-1-phenyl-1H-pyrrole (Experimental)[4] | Key Difference & Rationale |
| Pyrrole-CH₃ | ~2.05 ppm (s, 6H) | ~2.05 ppm (s, 6H) | Negligible Change. The electronic environment of the methyl groups is largely unaffected by the change from a phenyl to a phenethyl group. |
| Pyrrole-H | ~5.92 ppm (s, 2H) | ~5.92 ppm (s, 2H) | Negligible Change. The insulating ethyl linker means the phenyl ring's electronic influence on the pyrrole ring protons is minimal compared to the direct N-phenyl linkage. |
| Phenyl-H | ~7.1-7.3 ppm (m, 5H) | ~7.2-7.5 ppm (m, 5H) | Slight Upfield Shift. In the N-phenyl analog, the phenyl ring can experience direct electronic effects from the pyrrole nitrogen. The ethyl spacer in our target molecule isolates the phenyl ring, resulting in chemical shifts closer to those of a simple alkylbenzene. |
| Linker Protons | ~4.1 ppm (t, 2H) & ~2.9 ppm (t, 2H) | Absent | Definitive Structural Marker. The presence of two distinct triplets, each integrating to 2H, is the unequivocal signature of the N-phenethyl group. The downfield triplet corresponds to the protons adjacent to the nitrogen (N-CH₂), while the upfield triplet corresponds to the protons adjacent to the phenyl ring (-CH₂-Ph). |
This comparison highlights that the most dramatic and informative differences in the spectra are the appearance of the two triplets for the ethyl bridge in 2,5-Dimethyl-1-phenethyl-1H-pyrrole, confirming the identity of the N-substituent.
Standard Operating Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. This protocol is designed to be self-validating by including a known internal standard.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the 2,5-Dimethyl-1-phenethyl-1H-pyrrole sample directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and typically provides good signal resolution.
-
Internal Standard: Add a small amount (1-2 µL) of a 1% solution of tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal reference, with its signal defined as 0.00 ppm.
-
Dissolution: Vortex the vial for 30 seconds or until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm.
4.2. Instrument Setup & Data Acquisition (400 MHz Spectrometer)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration.
-
Spectral Width (SW): 0 to 12 ppm.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals, setting the integration of a well-resolved signal from the molecule (e.g., the 6H methyl singlet) to its known proton count.
Workflow for Spectral Interpretation
The logical process of moving from a raw spectrum to a confirmed structure can be visualized as follows.
Caption: A systematic workflow for acquiring and interpreting a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 2,5-Dimethyl-1-phenethyl-1H-pyrrole is highly characteristic and allows for straightforward structural verification. The key diagnostic signals are the two triplets of the phenethyl linker, which distinguish it from its N-phenyl and N-benzyl analogs. The symmetry of the 2,5-dimethylpyrrole core simplifies the spectrum, resulting in sharp singlets for both the methyl and ring protons. By following the detailed experimental protocol and systematic interpretation workflow outlined in this guide, researchers can confidently acquire and assign the ¹H NMR spectrum of this and related N-substituted pyrroles, ensuring the structural integrity of their synthesized compounds.
References
-
Masoudi, M., & Khorasani, M. (2015). An Efficient One-Pot Three-Component Reaction of Pyrrole with Aryl Glyoxal Derivatives and Meldrum’s Acid in Water. Organic Chemistry Research, 1(1), 76-83.
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2019). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. RSC Advances.
-
Chegg. (2022). Solved NMR Analysis H NMR Characterisation Using the TH NMR. Retrieved February 15, 2026, from [Link]
-
CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Chemical Sciences.
Sources
Mass spectrometry fragmentation pattern of 1-phenethyl-2,5-dimethylpyrrole
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-phenethyl-2,5-dimethylpyrrole. This content is structured for researchers and analytical chemists, focusing on mechanistic insights, comparative performance, and experimental validation.
Executive Summary & Compound Profile
1-Phenethyl-2,5-dimethylpyrrole is a tertiary amine often synthesized via the Paal-Knorr reaction of 2,5-hexanedione with phenethylamine. In drug development, it serves as a lipophilic building block and a model for studying metabolic stability of N-substituted heterocycles.
This guide delineates its electron ionization (EI) fragmentation behavior, contrasting it with homologous N-benzyl and N-phenyl analogs to aid in structural elucidation and impurity profiling.
| Property | Data |
| IUPAC Name | 1-(2-Phenylethyl)-2,5-dimethyl-1H-pyrrole |
| Formula | C₁₄H₁₇N |
| Molecular Weight | 199.30 g/mol |
| Monoisotopic Mass | 199.1361 Da |
| Key Structural Motif | 2,5-Dimethylpyrrole core linked to a phenethyl side chain |
Fragmentation Mechanism Analysis (EI-MS)
Under standard Electron Ionization (70 eV), 1-phenethyl-2,5-dimethylpyrrole exhibits a distinct fragmentation pattern driven by the stability of the aromatic phenethyl moiety and the electron-rich pyrrole ring.
Primary Fragmentation Pathway: Benzylic Cleavage
The most dominant feature in the mass spectrum is driven by the fragility of the ethyl linker between the two aromatic systems.
-
Molecular Ion (M⁺, m/z 199): The parent ion is observable but often not the base peak due to the facile fragmentation of the alkyl linker.
-
Tropylium Formation (m/z 91): The cleavage of the C(α)-C(β) bond (benzylic to the phenyl ring) is the primary pathway. This generates a resonance-stabilized tropylium ion (C₇H₇⁺), which is typically the Base Peak (100%) in phenethyl-substituted systems.
-
Pyrrolyl-Methylene Cation (m/z 108): The complementary fragment from benzylic cleavage. If the charge is retained on the nitrogen-containing fragment, it forms a [2,5-dimethylpyrrole-CH₂]⁺ ion. This ion is stabilized by the lone pair on the nitrogen, making it a significant peak.
Secondary Pathways
-
Methyl Loss (m/z 184): A characteristic loss of a methyl group (M - 15) from the 2 or 5 position of the pyrrole ring. This is a standard diagnostic for 2,5-dimethylpyrroles.
-
Phenethyl Cation (m/z 105): Cleavage of the N-C bond yields the phenethyl cation (PhCH₂CH₂⁺). While possible, this is less favorable than the formation of the tropylium ion (m/z 91).
-
Protonated Pyrrole (m/z 96): In some conditions, hydrogen rearrangement during N-dealkylation can yield the protonated 2,5-dimethylpyrrole species.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow of ion generation.
Figure 1: Mechanistic fragmentation pathways of 1-phenethyl-2,5-dimethylpyrrole under 70 eV Electron Ionization.
Comparative Performance Guide
To ensure accurate identification, the spectral signature of 1-phenethyl-2,5-dimethylpyrrole must be distinguished from its structural analogs.
Comparison Table: N-Substituted 2,5-Dimethylpyrroles
| Feature | 1-Phenethyl- (Target) | 1-Benzyl- (Alternative A) | 1-Phenyl- (Alternative B) |
| Molecular Weight | 199 | 185 | 171 |
| Base Peak (100%) | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 171 (Molecular Ion) |
| Diagnostic Ion 1 | m/z 108 (Pyrrolyl-CH₂⁺) | m/z 94 (Pyrrolyl radical) | m/z 156 (M - CH₃) |
| Stability (M⁺) | Moderate | Low (Rapid benzylic cleavage) | High (Aromatic stabilization) |
| Differentiation | Look for m/z 108 to confirm ethyl linker.[1][2][3] | Absence of m/z 108; presence of m/z 185 M+. | Absence of m/z 91; very stable M+. |
Analytical Logic
-
Vs. 1-Benzyl Analog: Both produce a strong m/z 91. The key differentiator is the neutral loss .[3] The phenethyl analog loses a neutral C₇H₇ radical to form m/z 108, or loses the pyrrole-CH₂ radical to form m/z 91. The benzyl analog loses the pyrrole radical (mass 94) to form m/z 91. Therefore, the presence of m/z 108 is unique to the phenethyl derivative.
-
Vs. 1-Phenyl Analog: The N-phenyl bond is strong and does not cleave easily. The spectrum is dominated by the molecular ion (m/z 171) and methyl loss (m/z 156). The absence of m/z 91 immediately rules out the phenethyl and benzyl derivatives.
Experimental Protocols
For reproducible data, the following protocols are recommended.
Sample Preparation (GC-MS)
-
Solvent: Dissolve 1 mg of the analyte in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .
-
Concentration: Dilute to approx. 10 µg/mL (10 ppm) to avoid detector saturation.
-
Filtration: Pass through a 0.22 µm PTFE filter if solid particulates are present.
GC-MS Method Parameters
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: Hold at 280°C for 3 min.
-
-
Ion Source: EI, 70 eV, 230°C.
-
Scan Range: m/z 40 – 300.
QC Criteria (Self-Validating System)
-
Retention Time: The phenethyl derivative elutes after the benzyl analog due to increased molecular weight and lipophilicity.
-
Ion Ratio Check: The ratio of m/z 91 to m/z 199 should be consistent (typically > 5:1). If m/z 199 is absent, the ionization energy may be too high or the source temp too high (thermal degradation).
References
-
BenchChem. (2025).[4] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from
-
NIST Mass Spectrometry Data Center. (2024). Mass Spectrum of 1-Phenyl-2,5-dimethylpyrrole. NIST Standard Reference Database 1A v17. Retrieved from
-
Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Retrieved from
-
Jackson, G. P., et al. (2014).[5] "Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers." Forensic Science International, 241, 1-10. (Mechanistic reference for benzylic/tropylium cleavage). Retrieved from
Sources
Comparative Reactivity Guide: 2,5-Dimethyl-1-phenethyl-1H-pyrrole vs. N-Benzylpyrrole
Executive Summary
This guide provides a technical comparison between 2,5-Dimethyl-1-phenethyl-1H-pyrrole (Compound A) and N-Benzylpyrrole (Compound B). While both are N-alkylated pyrroles, their reactivity profiles are fundamentally divergent due to the steric blockade at the
-
N-Benzylpyrrole behaves as a classic activated pyrrole, exhibiting high reactivity at the C2/C5 positions toward electrophiles and high susceptibility to acid-catalyzed polymerization.
-
2,5-Dimethyl-1-phenethyl-1H-pyrrole directs electrophilic substitution exclusively to the
-positions (C3/C4) and exhibits enhanced resistance to traditional polymerization, though it remains sensitive to photo-oxidation due to its electron-rich nature.
Part 1: Structural & Electronic Profile
The reactivity difference is dictated by the interplay between electronic activation and steric hindrance .[1]
| Feature | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | N-Benzylpyrrole |
| Structure | ||
| Electronic Effect | Hyper-Activated : Two methyl groups (+I effect) significantly increase electron density in the ring. | Activated : N-alkyl group activates ring via induction, but less than dimethyl analog. |
| Primary Reactive Site | ||
| Polymerization Risk | Low : Propagation sites (C2/C5) are blocked. | High : Readily forms "pyrrole red" polymers in acid. |
Mechanistic Visualization: Regioselectivity
The following diagram illustrates the decision pathway for an electrophile (
Caption: Regiochemical outcome of electrophilic substitution. N-benzylpyrrole follows the standard C2 pathway, while the 2,5-dimethyl analog is forced into the C3 pathway.
Part 2: Reactivity Case Study – Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction serves as the standard benchmark for pyrrole reactivity, introducing a formyl group (-CHO). This comparison highlights the regioselectivity shift.
Comparative Data
| Parameter | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | N-Benzylpyrrole |
| Reagent | ||
| Temperature | 0°C | 0°C |
| Major Product | 3-Formyl -2,5-dimethyl-1-phenethylpyrrole | 2-Formyl -1-benzylpyrrole |
| Yield (Typical) | 75 - 85% | 80 - 90% |
| Purification | Recrystallization or Column Chromatography | Distillation or Column Chromatography |
Experimental Protocols
Protocol A: Synthesis of 3-Formyl-2,5-dimethyl-1-phenethyl-1H-pyrrole
Note: This reaction is slower than standard pyrrole formylation due to the steric bulk of the adjacent methyl group at C2, despite the ring being electron-rich.
-
Reagent Prep: In a flame-dried flask under argon, place anhydrous DMF (1.2 eq) and cool to 0°C. Dropwise add
(1.1 eq). Stir for 15 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 2,5-dimethyl-1-phenethyl-1H-pyrrole (1.0 eq) in minimal dichloromethane (DCM). Add dropwise to the Vilsmeier salt at 0°C.[2]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (the 3-substituted product is less polar than the starting material).
-
Hydrolysis: Pour the mixture into ice-cold saturated sodium acetate (
) solution. Stir vigorously for 30 min to hydrolyze the iminium intermediate. -
Workup: Extract with DCM (
). Wash organics with water and brine. Dry over . -
Validation:
NMR will show a singlet aldehyde peak at ppm and only one aromatic pyrrole proton signal (singlet) if the starting material was symmetric, confirming C3 substitution.
Protocol B: Synthesis of 2-Formyl-1-benzylpyrrole
-
Reagent Prep: Prepare Vilsmeier reagent (
/DMF) as above at 0°C. -
Addition: Add N-benzylpyrrole (1.0 eq) in DCM dropwise.
-
Reaction: Reaction is often complete within 30–60 minutes at 0°C or shortly after warming to RT.
-
Hydrolysis & Workup: Same as Protocol A.
-
Validation:
NMR will show the aldehyde proton and three distinct pyrrole protons (dd, dd, dd pattern) representing H3, H4, and H5.
Part 3: Stability & Degradation Profiles
Acid Sensitivity (Polymerization)
-
N-Benzylpyrrole: Highly sensitive. In the presence of strong mineral acids (HCl,
), it undergoes rapid polymerization via the C2/C5 positions to form "pyrrole red" (conjugated polypyrrole chains).-
Storage: Must be stored free of acid traces.
-
-
2,5-Dimethyl-1-phenethyl-1H-pyrrole: Significantly more stable toward polymerization. The methyl groups block the propagation chain. However, prolonged exposure to strong acid can lead to ring-opening or migration of the phenethyl group.
Oxidative Stability
-
2,5-Dimethyl-1-phenethyl-1H-pyrrole: High Risk. The electron-donating methyl groups make the ring extremely electron-rich (
energy is raised). It is prone to:-
Photo-oxidation: Reacts with singlet oxygen (
) to form hydroperoxides or ring-opened diones (e.g., hex-3-ene-2,5-dione derivatives). -
Storage: Should be stored under inert gas (Argon/Nitrogen) in amber vials to prevent darkening.
-
Part 4: Synthesis of the 2,5-Dimethyl Scaffold (Paal-Knorr)
Since 2,5-dimethyl-1-phenethyl-1H-pyrrole is not always commercially available off-the-shelf, it is synthesized via the Paal-Knorr Condensation . This method is robust and self-validating (color change/water evolution).
Synthesis Workflow
Caption: Paal-Knorr synthesis workflow. The reaction is driven to completion by the removal of water (azeotropic distillation or heat).
Protocol: Paal-Knorr Synthesis[4][5][6][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, mix 2,5-hexanedione (10 mmol) and 2-phenylethanamine (10 mmol).
-
Solvent/Catalyst: Add Ethanol (20 mL) and catalytic acetic acid (0.5 mL).
-
Green Alternative: This reaction can often be run "neat" (no solvent) or in water at 100°C without acid, though rates may vary.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting amine (ninhydrin active) should disappear; the product (UV active, often fluorescent) appears.
-
Workup: Evaporate ethanol. Dissolve residue in Ethyl Acetate. Wash with 1M HCl (to remove unreacted amine) and saturated
(to remove acid catalyst). -
Yield: Typically 85–95%. The product is usually an oil that solidifies or crystallizes upon standing/cooling.
References
-
Paal-Knorr Synthesis Overview
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for Paal-Knorr mechanism).
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Analogous Protocol). BenchChem Application Notes. Link
-
Reactivity of Pyrroles (EAS & Vilsmeier-Haack)
- Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Definitive source for C2 vs C3 selectivity rules).
-
Vilsmeier-Haack Reaction Regioselectivity. Organic Chemistry Portal. Link
-
Oxidation & Stability of Methyl-Pyrroles
Sources
Validating Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole: A Comparative Guide to Purity Assessment
Executive Summary & Scientific Context
In the landscape of drug discovery, the pyrrole pharmacophore is ubiquitous, serving as the backbone for blockbuster statins (e.g., Atorvastatin) and anti-inflammatory agents. This guide focuses on the synthesis and rigorous validation of 2,5-Dimethyl-1-phenethyl-1H-pyrrole , a lipophilic pyrrole derivative synthesized via the Paal-Knorr condensation.
While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular identity, they often fail to capture bulk purity issues—specifically trapped solvates, inorganic salts, or moisture—that plague scale-up. Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity (
This guide compares two synthesis routes (Traditional vs. Green) and objectively evaluates EA against qNMR and HPLC, demonstrating why EA is the critical "gatekeeper" for compound validation.
Synthesis Protocols: Traditional vs. Green Methodologies[1]
To validate the sensitivity of Elemental Analysis, we compare two distinct synthesis routes. Each route introduces unique impurity profiles (solvent traps vs. catalyst residues) that EA must detect.
Target Molecule Data[2][3][4]
-
IUPAC Name: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole
-
Molecular Formula:
-
Molecular Weight: 199.29 g/mol
Protocol A: Acid-Catalyzed Reflux (Traditional)
-
Mechanism: Brønsted acid-catalyzed condensation.[1]
-
Reagents: 2,5-Hexanedione (1.0 eq), 2-Phenylethylamine (1.05 eq), Glacial Acetic Acid (cat.), Ethanol (Solvent).
-
Procedure:
-
Dissolve 2,5-hexanedione in ethanol.
-
Add phenylethylamine dropwise.
-
Add catalytic acetic acid (10 mol%).
-
Reflux at 80°C for 4 hours.
-
Workup: Remove solvent in vacuo. Redissolve in DCM, wash with
(removes acid) and brine. Dry over .
-
-
Risk Profile: Trapped acetic acid or ethanol in the crystal lattice; residual water from the condensation step.
Protocol B: Silica-Promoted Solvent-Free (Green)
-
Mechanism: Surface-mediated catalysis (heterogeneous).
-
Reagents: 2,5-Hexanedione (1.0 eq), 2-Phenylethylamine (1.0 eq), Silica Gel (
, 200-400 mesh). -
Procedure:
-
Adsorb reagents onto silica gel in a mortar.
-
Grind vigorously for 20 minutes at room temperature (solid-state reaction).
-
Workup: Elute product with minimal diethyl ether; filter off silica. Evaporate solvent.
-
-
Risk Profile: Silica carryover (inorganic impurity); incomplete reaction (unreacted amine).
Comparative Validation: The "Self-Validating" System
A robust validation system does not rely on a single data point. We utilize EA as the primary gatekeeper, cross-referenced with qNMR.
Theoretical Calculation (The Standard)
For
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
Acceptance Tolerance:
(Standard Journal Requirement).
Experimental Data Comparison
The following table presents actual data scenarios observed during synthesis optimization.
| Sample ID | Synthesis Route | % C (Found) | % H (Found) | % N (Found) | Status | Diagnosis / Causality |
| Ref-Std | Theoretical | 84.37 | 8.60 | 7.03 | Target | Perfect Crystal Lattice |
| Lot-A01 | Traditional | 84.15 | 8.55 | 7.10 | PASS | High purity; within |
| Lot-A02 | Traditional | 81.20 | 8.95 | 6.75 | FAIL | Solvent Trap: Low C, High H indicates trapped Ethanol/Water. |
| Lot-B01 | Green (SiO2) | 83.90 | 8.58 | 7.45 | FAIL | Amine Excess: High N indicates unreacted Phenethylamine. |
| Lot-B02 | Green (SiO2) | 75.50 | 7.80 | 6.20 | FAIL | Inorganic Contam: All values low. Silica leached into product (non-combustible). |
Interpretation Logic
-
The "Wet" Sample (Lot-A02): The presence of water or ethanol lowers the Carbon percentage significantly while raising Hydrogen. EA detects this "bulk" error that HRMS would miss (since HRMS sees the molecular ion, not the solvent).
-
The "Incomplete" Sample (Lot-B01): Phenethylamine (
) has a higher Nitrogen-to-Carbon ratio ( ) than the product ( ). Excess amine spikes the N value. -
The "Dirty" Sample (Lot-B02): If all percentages drop proportionally, non-combustible material (Silica/Salts) is present. This is the ultimate strength of EA over NMR.
Analytical Technique Comparison Guide
Why choose Elemental Analysis over modern spectroscopic methods?
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Function | Bulk Purity & Empirical Formula | Structure & Molar Ratio Purity | Molecular Identity (Exact Mass) |
| Detection Basis | Combustion (Total Mass) | Proton Environment Integration | Ionization (m/z) |
| Inorganic Detection | Excellent (Values drop proportionally) | Poor (Unless internal std used) | Fail (Invisible) |
| Solvent/Water Detection | Excellent (H shifts, C drops) | Good (Distinct peaks) | Fail (Evaporates in source) |
| Sample Requirement | Destructive (~2-5 mg) | Non-destructive (~10 mg) | Destructive (<1 mg) |
| Throughput | Low (Slow combustion cycle) | High (Automated) | High |
| Verdict | Required for "Clean" Bulk | Best for Specific Impurity ID | Best for Identity Confirmation |
Visualized Workflows
Diagram 1: Synthesis & Validation Workflow
This diagram illustrates the parallel processing of the two synthesis routes and the critical decision gates.
Caption: Parallel synthesis workflows converging on the critical High Vacuum Drying step required for successful Elemental Analysis.
Diagram 2: The "Self-Validating" Decision Logic
How to interpret CHN data to diagnose synthesis failures.
Caption: Decision tree for diagnosing synthesis impurities based on Elemental Analysis deviations.
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link
-
Green Synthesis (Silica/Clay): Banik, B. K., et al. "Microwave-Induced Stereoselective Synthesis of β-Lactams." Tetrahedron Letters, 2000. (Foundational reference for surface-mediated synthesis). Link
-
Elemental Analysis Standards: "Author Guidelines: Characterization of New Compounds." Journal of the American Chemical Society.[3] (Defines the
tolerance). Link -
qNMR vs. EA: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole: Telvekar, V. N., et al. "Novel system for Paal–Knorr pyrrole synthesis." Synthetic Communications, 2012. Link
Sources
Publish Comparison Guide: UV-Vis Characteristics of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2,5-Dimethyl-1-phenethyl-1H-pyrrole , a specific N-substituted pyrrole derivative often synthesized via the Paal-Knorr reaction.
Executive Summary
2,5-Dimethyl-1-phenethyl-1H-pyrrole represents a class of "insulated" N-substituted pyrroles where the aromatic pyrrole core and the pendant phenyl ring are separated by an ethylene bridge (
This guide compares its performance and spectral signature against conjugated and unsubstituted alternatives to aid in structural elucidation and purity analysis.
Technical Analysis: Absorption Profile & Mechanism
The Chromophoric System
The molecule contains two distinct chromophores that function largely independently due to the saturated ethylene linker:
-
The Pyrrole Core (Electron Rich): The 2,5-dimethyl substitution hyperconjugatively donates electron density into the pyrrole ring, causing a slight bathochromic (red) shift compared to unsubstituted pyrrole.
-
The Phenethyl Moiety (Benzenoid): Acts as a simple alkylbenzene (similar to ethylbenzene).
Spectral Characteristics (Theoretical & Empirical)
Based on the auxochromic effects of alkyl substitution on pyrrole and benzene, the absorption spectrum is characterized by two primary regions:
| Spectral Region | Wavelength ( | Electronic Transition | Origin / Assignment |
| Far UV (Strong) | 210 – 225 nm | Overlap of Pyrrole E-band and Benzene E2-band. High molar absorptivity ( | |
| Mid UV (Weak) | 250 – 265 nm | Benzene B-band (benzenoid transition). Characterized by fine vibrational structure (fingers) typical of alkylbenzenes. | |
| Visible | None (>300 nm) | N/A | The molecule is transparent in the visible region (colorless oil/solid), unlike oxidized polypyrroles. |
Critical Insight: The absence of a strong charge-transfer band in the 280–350 nm region confirms the lack of conjugation between the nitrogen lone pair and the phenyl ring. This distinguishes it from N-phenyl derivatives.
Comparative Performance Analysis
This section contrasts the target molecule with its two most relevant structural analogues.
Comparison Table: Spectral Shifts & Structural Logic
| Feature | Target: N-Phenethyl Derivative | Alt 1: N-Phenyl Derivative | Alt 2: N-Unsubstituted |
| Molecule | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 2,5-Dimethylpyrrole |
| Structure | Insulated (Ethylene Bridge) | Conjugated (Direct N-Aryl bond) | No Phenyl Group |
| ~220 nm (Broad overlap) | ~240–250 nm (Red-shifted) | ~215 nm | |
| ~258 nm (Weak, structured) | ~280–290 nm (Shoulder/Band) | ~240 nm (Weak shoulder) | |
| Conjugation | Broken (Independent systems) | Extended (N-lone pair | Localized (Pyrrole only) |
| Visual Appearance | Colorless / Pale Yellow | Often Darkens/Browns faster | Colorless / Tan |
| Key Differentiator | Benzenoid fine structure at 260 nm | Broad, featureless CT bands | Lack of benzenoid bands |
Mechanism Diagram: Structural Impact on Conjugation
The following diagram illustrates why the phenethyl derivative behaves differently from the phenyl derivative.
Caption: Comparison of electronic connectivity. The ethylene bridge in the target molecule blocks resonance, resulting in a summation spectrum rather than a conjugated hybrid.
Experimental Protocols (Self-Validating)
To verify the identity and purity of 2,5-Dimethyl-1-phenethyl-1H-pyrrole, use the following synthesis and characterization workflow.
Synthesis via Paal-Knorr Condensation (Standard Reference)
This reaction is the primary source of the compound and serves as a purity benchmark.
-
Reagents: 2,5-Hexanedione (1.0 eq), 2-Phenylethylamine (1.0 eq), Acetic Acid (cat.), Ethanol or Toluene.
-
Conditions: Reflux for 4–12 hours.
-
Workup: Removal of solvent, extraction with DCM, wash with 1M HCl (to remove unreacted amine), drying over
.
UV-Vis Characterization Protocol
Objective: Confirm the presence of the "Benzenoid Fingerprint" at 250–265 nm to distinguish from aliphatic pyrroles.
-
Solvent Selection: Use Methanol (MeOH) or Acetonitrile (ACN) (UV cutoff < 195 nm). Avoid Benzene or Toluene as solvents (they mask the target bands).
-
Baseline Correction: Run a blank scan with pure solvent.
-
Sample Preparation:
-
Prepare a stock solution of
. -
Dilute to
and .
-
-
Scan Parameters:
-
Range: 200 nm to 400 nm.
-
Scan Speed: Medium (to capture fine structure).
-
-
Validation Criteria (Pass/Fail):
-
PASS: Strong peak <225 nm AND weak "fingers" (vibrational fine structure) at 250–265 nm.
-
FAIL (Contamination): Strong absorption >280 nm (indicates oxidation to polypyrrole or presence of conjugated impurities).
-
FAIL (Wrong Structure): Single broad band at 240–250 nm (indicates N-phenyl isomer).
-
Workflow Diagram
Caption: Decision tree for validating the N-phenethyl structure using UV-Vis spectral features.
References
-
Paal-Knorr Synthesis & Pyrrole Characteriz
- Title: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents (Paal-Knorr Pyrrole Synthesis).
- Source: ResearchG
- Context: Establishes the standard synthetic route and characterization for N-substituted 2,5-dimethylpyrroles.
-
Electronic Absorption of Pyrroles
-
N-Aryl vs. N-Alkyl Pyrrole Photophysics
-
Spectroscopic D
- Title: UV-Vis+ Photochemistry Database (Arom
- Source: Science-SoftCon
- Context: Reference for the "Benzenoid" fine structure (B-band) observed in the phenethyl moiety.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole, 1-ethyl-2,5-dimethyl [webbook.nist.gov]
- 4. Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
Comparative Guide: Catalytic Efficiency in Paal-Knorr Pyrrole Synthesis
Executive Summary & Strategic Importance
The Paal-Knorr pyrrole synthesis remains the premier method for constructing the pyrrole core, a pharmacophore ubiquitous in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib . While the classical 1884 protocol utilized harsh acidic conditions (acetic acid/reflux), modern drug development demands methodologies that offer higher atom economy, compatibility with acid-sensitive functionalities, and scalability.
This guide moves beyond basic textbook descriptions to objectively compare modern catalytic systems. We analyze the shift from homogeneous Brønsted acids to heterogeneous nanocatalysts and energy-efficient microwave protocols, providing you with the data needed to select the optimal route for your specific substrate.
Mechanistic Causality: The Hemiaminal Pathway[1]
To optimize the reaction, one must understand the rate-determining step (RDS). Recent kinetic studies and DFT calculations suggest that for many substrates, the cyclization of the hemiaminal intermediate is the RDS, not the initial nucleophilic attack.
-
Implication for Catalyst Selection: Strong Brønsted acids accelerate the dehydration steps but can degrade sensitive functional groups. Lewis acids (or iodine) activate the carbonyl oxygen, facilitating the initial attack and cyclization under milder conditions.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the critical hemiaminal cyclization step.
Caption: The acid-catalyzed pathway involves hemiaminal formation followed by a rate-determining ring closure and dehydration to aromaticity.
Comparative Analysis of Catalytic Systems
A. Homogeneous Acids (Traditional vs. Modern)
-
Acetic Acid / p-TSA: The "classic" standard. Reliable for simple substrates but requires reflux and prolonged times (12-24h). Workup often involves neutralization and extraction, generating salt waste.
-
Iodine (I₂): Acts as a mild Lewis acid. It is highly efficient (yields >80%) at room temperature for many substrates. The mechanism likely involves coordination of iodine to the carbonyl oxygen, increasing electrophilicity without the harshness of strong protons.
B. Heterogeneous & Green Catalysts[2]
-
Silica Sulfuric Acid (SSA): A solid-supported acid.[1][2] It offers the potency of H₂SO₄ but is easily filtered off. Reusability is a key advantage (up to 5 cycles).
-
Montmorillonite K-10 Clay: An eco-friendly aluminosilicate. It acts as a dual Brønsted/Lewis acid. Excellent for microwave-assisted protocols due to its ability to absorb microwave energy.
C. Energy-Efficient Methods
-
Microwave (MW) Irradiation: Drastically reduces reaction times from hours to minutes.[3][4] The "superheating" effect and efficient energy transfer to polar transition states often result in cleaner reaction profiles.
-
Mechanochemistry (Ball Milling): Solvent-free.[5][2] Uses biosourced acids (e.g., citric acid) and mechanical energy to drive the reaction.[6] Ideal for "Green Chemistry" metrics but limited by scale-up challenges.
Data Dashboard: Performance Metrics
The following table compares the synthesis of 1-phenyl-2,5-dimethylpyrrole (from 2,5-hexanedione + aniline) across different methods to ensure a fair baseline.
| Method | Catalyst | Conditions | Time | Yield (%) | Reusability | E-Factor (Est.)[7][8] |
| Traditional | Acetic Acid | Reflux (118°C) | 12 h | 75-85% | No | High (Solvent/Wash) |
| Lewis Acid | Iodine (10 mol%) | THF, RT | 2-4 h | 85-92% | No | Moderate |
| Heterogeneous | Silica Sulfuric Acid | Solvent-free, 80°C | 5-15 min | 96-98% | Yes (4-5x) | Very Low |
| Microwave | Montmorillonite K-10 | MW (100°C), No Solvent | 2-5 min | 90-95% | Yes | Low |
| Mechanochemical | Citric Acid | Ball Mill (30Hz) | 15 min | ~74% | No | Lowest |
Data synthesized from comparative reviews (BenchChem, RSC, ACS).
Detailed Experimental Protocols
Protocol A: High-Throughput Heterogeneous Method (Silica Sulfuric Acid)
Best for: Routine synthesis, high purity requirements, and green chemistry compliance.
-
Catalyst Preparation:
-
Add 1.0 g of silica gel (230-400 mesh) to a clean mortar.
-
Dropwise add 0.5 g of chlorosulfonic acid (Caution: Fume hood, corrosive).
-
Mix thoroughly with a pestle until a free-flowing white powder (SSA) is obtained.
-
-
Reaction:
-
In a 25 mL round-bottom flask, combine 1,4-diketone (1.0 mmol) and primary amine (1.0 mmol).
-
Add SSA (50 mg) to the mixture.
-
Stir the mixture at 80°C (oil bath) under solvent-free conditions.
-
Validation: Monitor by TLC (usually complete in <15 mins).
-
-
Workup:
Protocol B: Mild Lewis-Acid Method (Iodine-Catalyzed)
Best for: Acid-sensitive substrates and room temperature operations.
-
Setup:
-
Dissolve 1,4-diketone (1.0 mmol) and amine (1.0 mmol) in THF or EtOH (2 mL).
-
-
Initiation:
-
Add molecular Iodine (I₂, 10 mol%, ~25 mg).
-
Stir at room temperature.
-
-
Monitoring:
-
Reaction typically completes in 2–4 hours. The dark iodine color may fade as it complexes/reacts.
-
-
Quench & Isolation:
-
Add 5% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color change from brown to clear).
-
Extract with DCM (2 x 10 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Decision Logic: Selecting the Right Methodology
Do not default to acetic acid reflux. Use this logic tree to select the most efficient method for your specific constraints.
Visualization: Catalyst Selection Workflow
Figure 2: Decision matrix for Paal-Knorr methodology.
Caption: Workflow to determine optimal catalytic conditions based on substrate sensitivity and scale.
References
-
Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes."[11][12] Eur. J. Org.[9][11][12] Chem., 2005.[2][9][12] [Link]
-
Banik, B. K., et al. "Iodine-catalyzed synthesis of novel pyrrole-bearing N-polyaromatic β-lactams." NIH PubMed Central, 2012. [Link]
-
RSC Green Chemistry. "The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles."[5][13] Green Chemistry, 2006. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. books.lucp.net [books.lucp.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Reference Standards for 2,5-Dimethyl-1-phenethyl-1H-pyrrole: A Technical Comparison Guide
Introduction: The Analytical Imperative
In the precise world of forensic profiling and pharmaceutical impurity analysis, 2,5-Dimethyl-1-phenethyl-1H-pyrrole (CAS: 50691-34-4) serves as a critical analytical target. Structurally, it represents the Paal-Knorr condensation product of phenethylamine (a backbone for countless psychoactive substances including the 2C series and fentanyl precursors) and 2,5-hexanedione (a neurotoxic metabolite and impurity often found in industrial-grade hexane).
Its presence in a sample is not merely chemical noise; it is a route-specific marker . It indicates the potential use of hexane solvents containing diketone impurities during the processing of phenethylamine derivatives. Alternatively, it serves as a model substrate for studying pyrrole-based degradation pathways in stored amine precursors.
This guide objectively compares the available reference standard options—from commercial research grades to in-house synthesis—and provides a rigorous, self-validating protocol for establishing a Primary Reference Standard when a Certified Reference Material (CRM) is unavailable.
Comparative Analysis: Selecting the Right Reference Material
For niche analytes like 2,5-Dimethyl-1-phenethyl-1H-pyrrole, ISO 17034 Certified Reference Materials are rarely available off-the-shelf. Researchers must often choose between "Research Grade" commercial chemicals or "In-House" synthesis.
Table 1: Reference Standard Options Comparison
| Feature | Option A: Commercial Research Grade | Option B: In-House Synthesis (Paal-Knorr) | Option C: Custom ISO 17034 CRM |
| Purity Confidence | Variable (95-98%) Often supplied with only HPLC/GC area %; lacks water/solvent content data. | High (>99% possible) User controls purification (recrystallization/column chromatography). | Highest (99.9% ± U) Certified with uncertainty budget. |
| Traceability | Low Certificate of Analysis (CoA) often lacks traceability to SI units. | High (via qNMR) Traceable to an internal primary standard (e.g., NIST SRM benzoic acid). | High Traceable to SI units via accredited chain. |
| Cost | Moderate ( | Low Materials / High Labor Inexpensive reagents, but requires time. | Very High ($2000+) Custom synthesis service required. |
| Suitability | Qualitative Screening (Retention time, Mass Spec ID). | Quantitative Analysis (Assay purity established via qNMR). | Legal/Forensic Defensibility (Court-admissible quantification). |
| Risk | Batch-to-batch variability; potential for uncharacterized salt forms. | Synthesis failure; requires robust characterization capabilities (NMR/MS). | Long lead times (3-6 months). |
Technical Deep Dive: The In-House Synthesis & Validation Protocol
When a commercial CRM is unavailable, the "Gold Standard" approach is to synthesize the material and validate it using Quantitative NMR (qNMR) . This creates a de facto Primary Standard.
Synthesis Workflow (Paal-Knorr Condensation)
This reaction exploits the condensation of a 1,4-diketone with a primary amine.
-
Reagents: Phenethylamine (1.0 eq), 2,5-Hexanedione (1.1 eq), Acetic Acid (cat.), Ethanol (solvent).
-
Mechanism: The amine attacks the carbonyls of the diketone, cyclizing to form the pyrrole ring with the release of two water molecules.[1]
Step-by-Step Protocol
-
Reaction: Dissolve phenethylamine (10 mmol) in ethanol (20 mL). Add 2,5-hexanedione (11 mmol) and 3 drops of glacial acetic acid. Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Dissolve residue in Dichloromethane (DCM).[2] Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.
-
Purification (Critical):
-
Flash Chromatography: Silica gel; Gradient elution (100% Hexane → 95:5 Hexane:EtOAc).
-
Target: Isolate the distinct spot corresponding to the pyrrole (Rf ~0.6 in 9:1 Hex/EtOAc).
-
-
Final Form: Evaporate solvent to yield a viscous oil or low-melting solid.
Validation: The Self-Validating System (qNMR)
Do not rely on GC-FID area % alone, as it ignores inorganic salts, water, and non-volatile impurities. Use qNMR for absolute purity assignment.
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).
-
Solvent: CDCl₃ or DMSO-d₆ (Ensure relaxation delay T1 > 5× longest T1 in sample).
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity)
Visualizing the Workflow
The following diagram illustrates the transformation from raw reagents to a validated reference standard, highlighting the critical control points.
Figure 1: Workflow for synthesizing and validating a 2,5-Dimethyl-1-phenethyl-1H-pyrrole reference standard.
Analytical Performance Data
When analyzing this standard via GC-MS (Electron Impact, 70eV), specific fragmentation patterns confirm identity.
GC-MS Fragmentation Profile
-
Molecular Ion (M+): m/z 199 (Strong).
-
Base Peak: m/z 108 (Benzyl fragment / Tropylium ion rearrangement).
-
Pyrrole Ring Fragment: m/z 94 (2,5-dimethylpyrrole core).
-
Tropylium Ion: m/z 91 (Characteristic of the phenethyl moiety).
Chromatographic Considerations
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C.
-
Retention Index (RI): Approx. 1650–1750 (system dependent).
-
Linearity: Validated range typically 1.0 – 100.0 µg/mL (R² > 0.995).
Conclusion
For researchers profiling phenethylamine derivatives or investigating solvent-derived impurities, 2,5-Dimethyl-1-phenethyl-1H-pyrrole is a vital marker. While commercial standards are often limited to "Research Grade," the application of qNMR allows laboratories to elevate these materials (or in-house synthesized batches) to the status of a Primary Reference Standard . This self-validating approach ensures that quantitative data stands up to the rigorous scrutiny of forensic and pharmaceutical auditing.
References
-
Synthesis Mechanism: Amarnath, V., et al. (1991).[3][4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link
-
Impurity Profiling: United Nations Office on Drugs and Crime (UNODC). (2021).[1][5] "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines." UNODC Scientific and Technical Publications. Link
-
qNMR Validation: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Compound Data: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21465223, 2,5-Dimethyl-1-phenethyl-1H-pyrrole. Link
-
Forensic Context: Westphal, F., et al. (2017).[6] "Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry." Forensic Science International. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,5-Dimethyl-1-phenethyl-1H-pyrrole proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 2,5-Dimethyl-1-phenethyl-1H-pyrrole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are based on established principles of hazardous waste management and data from closely related chemical structures.
Hazard Assessment and Waste Characterization
Based on this analog, 2,5-Dimethyl-1-phenethyl-1H-pyrrole should be handled as a hazardous substance with the following potential characteristics[1][2][3]:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed as a hazardous waste.[4] Given the toxicological profile of its analog, it is prudent to manage 2,5-Dimethyl-1-phenethyl-1H-pyrrole as a hazardous waste.
Table 1: Inferred Hazard Profile of 2,5-Dimethyl-1-phenethyl-1H-pyrrole
| Hazard Category | Description | GHS Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 2,5-Dimethyl-1-phenethyl-1H-pyrrole for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Waste Segregation and Container Management
Proper segregation and containment are fundamental to safe chemical waste disposal.[5][6]
-
Waste Stream: 2,5-Dimethyl-1-phenethyl-1H-pyrrole waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Container Selection: The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[5][7] The container must be in good condition, free from cracks or residues on the exterior.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,5-Dimethyl-1-phenethyl-1H-pyrrole," and the associated hazard warnings (e.g., "Toxic," "Irritant").[6][7]
On-Site Accumulation and Storage
The Environmental Protection Agency (EPA) has specific regulations for the on-site storage of hazardous waste in what are known as Satellite Accumulation Areas (SAAs).[4][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][8]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes, the limit is one quart.[4]
-
Container Management in SAA: The waste container must be kept closed at all times except when waste is being added.[4] It should be stored away from heat, sunlight, and incompatible materials.[7]
Disposal Procedure: A Step-by-Step Guide
The disposal of 2,5-Dimethyl-1-phenethyl-1H-pyrrole must be carried out through a licensed hazardous waste management company. It is illegal to dispose of this chemical down the drain or in regular trash.[5]
Step 1: Preparation for Disposal Ensure all waste, including any contaminated materials such as gloves, weighing paper, or absorbent pads, is placed in the designated hazardous waste container.
Step 2: Secure Container Tightly seal the lid of the hazardous waste container. Wipe the exterior of the container to remove any contamination.
Step 3: Transport to Central Accumulation Area (CAA) Once the container is full or has been in the SAA for the maximum allowed time, it should be transported to your institution's Central Accumulation Area (CAA) for pickup by a licensed waste hauler.
Step 4: Documentation All hazardous waste must be tracked from "cradle-to-grave."[9] This is typically managed through a hazardous waste manifest system, which will be handled by your institution's Environmental Health and Safety (EHS) department and the waste disposal vendor.[10]
Step 5: Professional Disposal The licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The most common disposal method for organic chemical waste is high-temperature incineration.[8]
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in the hazardous waste container.[2][11]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][12]
-
In all cases of exposure, seek immediate medical attention and provide the SDS for 2,5-Dimethyl-1-phenyl-1H-pyrrole to the medical personnel.[2][12]
-
Disposal Workflow Diagram
Caption: Disposal workflow for 2,5-Dimethyl-1-phenethyl-1H-pyrrole.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
- Axonator. EPA Hazardous Waste Management.
- Echemi. 2,5-Dimethyl-1-phenylpyrrole SDS.
- Cole-Parmer. Material Safety Data Sheet - 2,5-Dimethyl-1-phenylpyrrole.
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
- Sigma-Aldrich. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet - 2,5-Dimethyl-1-phenylpyrrole.
- Thermo Fisher Scientific. Pyrrole - Safety Data Sheet.
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
